2-(Trifluoromethyl)thiobenzamide
Description
Properties
IUPAC Name |
2-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NS/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSSSIMORFRLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366201 | |
| Record name | 2-(trifluoromethyl)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-67-9 | |
| Record name | 2-(Trifluoromethyl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trifluoromethyl)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trifluoromethyl)thiobenzamide synthesis from 2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2-(Trifluoromethyl)thiobenzamide from its corresponding nitrile, 2-(trifluoromethyl)benzonitrile. Thioamides are crucial intermediates in organic synthesis and hold significant importance in medicinal chemistry due to their presence in various pharmacologically active compounds. This document outlines established methodologies, providing detailed experimental protocols and quantitative data to facilitate the successful synthesis and application of this compound in research and development.
Introduction
The conversion of nitriles to thioamides is a fundamental transformation in organic chemistry. The introduction of a thiocarbonyl group imparts unique chemical properties and biological activities to molecules. This compound, in particular, is a valuable building block due to the presence of the electron-withdrawing trifluoromethyl group, which can significantly influence the compound's reactivity and pharmacological profile. This guide explores various synthetic routes from 2-(trifluoromethyl)benzonitrile, focusing on methods that are efficient and compatible with the substrate's electronic nature.
Synthetic Methodologies
Several methods have been developed for the synthesis of thioamides from nitriles. The most common approaches involve the use of a sulfur source to react with the electrophilic carbon of the nitrile group. Below are some of the most effective methods applicable to the synthesis of this compound.
Reaction with Sodium Hydrosulfide and Magnesium Chloride
A robust and widely used method for the synthesis of primary thioamides from nitriles involves the use of sodium hydrosulfide (NaSH) in the presence of a Lewis acid, such as magnesium chloride (MgCl₂). This method is advantageous as it often proceeds with high yields and avoids the use of highly toxic gaseous hydrogen sulfide.[1]
Experimental Protocol:
To a solution of 2-(trifluoromethyl)benzonitrile in dimethylformamide (DMF), 2 equivalents of sodium hydrogen sulfide and 1 equivalent of magnesium chloride are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value |
| 2-(trifluoromethyl)benzonitrile | 1.0 eq |
| Sodium Hydrogen Sulfide (NaSH) | 2.0 eq |
| Magnesium Chloride (MgCl₂) | 1.0 eq |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC |
| Typical Yield | 80-99% (for various aromatic nitriles)[1] |
Thionation using Thioacetic Acid and Calcium Hydride
An alternative mild and efficient method for the synthesis of thioamides from nitriles utilizes thioacetic acid in the presence of calcium hydride. This solvent-free approach is particularly suitable for substrates that may be sensitive to harsher conditions and often results in high yields.[2] The reaction is believed to proceed through the formation of a nucleophilic calcium thiolate.[2]
Experimental Protocol:
2-(Trifluoromethyl)benzonitrile, thioacetic acid, and calcium hydride are mixed in a reaction vessel. The mixture is heated to 80 °C under solvent-free conditions for 1-1.5 hours. After the reaction is complete, the mixture is cooled to room temperature and subjected to aqueous workup. The thioamide product is then extracted and purified using standard techniques as described in the previous method.
| Reagent/Parameter | Quantity/Value |
| 2-(trifluoromethyl)benzonitrile | 1.0 eq |
| Thioacetic Acid | Stoichiometric |
| Calcium Hydride (CaH₂) | Stoichiometric |
| Solvent | None (Solvent-free) |
| Temperature | 80 °C |
| Reaction Time | 1-1.5 hours |
| Typical Yield | 76-95% (for various nitriles)[2] |
Reaction with Thioacetamide in Acidic Medium
The use of thioacetamide in an acidic medium provides another viable route for the synthesis of thioamides from nitriles.[3] This method relies on the in-situ generation of hydrogen sulfide from thioacetamide under acidic conditions.[3] To drive the reaction to completion, the co-product, acetonitrile, is typically removed as it forms.[3]
Experimental Protocol:
2-(Trifluoromethyl)benzonitrile and thioacetamide are dissolved in a suitable solvent in the presence of an acid catalyst. The reaction mixture is heated, and provisions are made to remove the acetonitrile byproduct, for instance, by distillation. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the desired this compound.
| Reagent/Parameter | Quantity/Value |
| 2-(trifluoromethyl)benzonitrile | 1.0 eq |
| Thioacetamide | Stoichiometric |
| Catalyst | Acid |
| Temperature | Elevated (to remove acetonitrile) |
| Key Condition | Removal of acetonitrile byproduct[3] |
Reaction Pathway and Experimental Workflow
The general transformation and a typical experimental workflow are depicted below using Graphviz diagrams.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from 2-(trifluoromethyl)benzonitrile can be achieved through several reliable methods. The choice of a specific protocol will depend on the available reagents, desired scale, and sensitivity of the substrate to the reaction conditions. The methodologies presented in this guide, particularly the use of sodium hydrosulfide with magnesium chloride and thioacetic acid with calcium hydride, offer efficient and high-yielding pathways to the target compound. These protocols provide a solid foundation for researchers and drug development professionals to synthesize and further explore the utility of this compound in their respective fields.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Trifluoromethyl)thiobenzamide. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound of interest. This document presents available experimental data, predicted properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities based on structurally related compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in medicinal chemistry. While experimental data for some properties are available, others have been estimated using computational models.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Data Type |
| Molecular Weight | 205.2 g/mol | Experimental |
| Melting Point | 75-77 °C or 88-90 °C | Experimental |
| Boiling Point | Predicted: ~280-320 °C | Predicted |
| Solubility in Water | Predicted: Low | Predicted |
| Solubility in Organic Solvents | Predicted: Soluble in solvents like dichloromethane, ether, and toluene | Predicted |
| pKa | Predicted: ~8-10 (Thioamide N-H) | Predicted |
| logP | Predicted: ~2.5-3.5 | Predicted |
Note: Predicted values are estimations based on computational models and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound involves the thionation of the corresponding amide, 2-(Trifluoromethyl)benzamide, using Lawesson's reagent.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Trifluoromethyl)benzamide (1 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 111 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
Characterization of this compound
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the region of 7.0-8.0 ppm and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Aromatic carbons would appear in the range of 120-140 ppm, with the thiocarbonyl carbon (C=S) appearing significantly downfield. The trifluoromethyl carbon would also be observable.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
2. Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching bands around 3100-3400 cm⁻¹, C=S stretching vibration (typically weaker than C=O) around 1000-1250 cm⁻¹, and C-F stretching bands in the region of 1000-1400 cm⁻¹.
3. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 205.2 g/mol .
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining structurally related compounds, we can infer potential areas of biological relevance.
Insights from Thiobenzamide Derivatives
Thiobenzamide and its derivatives have been reported to exhibit a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Several thiobenzamide derivatives have shown efficacy against various bacterial and fungal strains.
-
Anticancer Properties: Some thioamides have been investigated for their potential as anticancer agents.
-
Enzyme Inhibition: The thioamide functional group can interact with various biological targets, leading to enzyme inhibition.
Insights from Compounds with a 2-(Trifluoromethyl)phenyl Moiety
The presence of the 2-(trifluoromethyl)phenyl group can significantly influence a molecule's biological activity, often enhancing its lipophilicity and metabolic stability. Compounds containing this moiety have been implicated in:
-
Modulation of Signaling Pathways: The trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing interactions with biological receptors and enzymes involved in various signaling cascades.
-
Kinase Inhibition: Several kinase inhibitors incorporate a trifluoromethylphenyl group, suggesting a potential role in targeting signaling pathways regulated by kinases.
Potential Signaling Pathways of Interest
Based on the activities of related compounds, this compound could potentially interact with signaling pathways crucial in cell proliferation, inflammation, and microbial pathogenesis. A hypothetical workflow for investigating these interactions is presented below.
Caption: A logical workflow for investigating biological activity.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its physicochemical properties, a practical approach to its synthesis and characterization, and a framework for exploring its biological activities. The combination of the thioamide functional group and the 2-(trifluoromethyl)phenyl moiety suggests that this compound may exhibit interesting and potentially useful biological effects. Further experimental validation of the predicted properties and a thorough investigation into its biological profile are warranted to fully elucidate its potential.
Spectroscopic Analysis of 2-(Trifluoromethyl)thiobenzamide: A Technical Overview
Researchers, scientists, and drug development professionals often require detailed spectroscopic data for the characterization of novel compounds. This guide focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-(Trifluoromethyl)thiobenzamide, a molecule of interest in medicinal chemistry and materials science.
Initial investigations to compile a comprehensive experimental dataset for this compound have revealed a notable scarcity of publicly available ¹H and ¹³C NMR spectra. Extensive searches of scientific literature and chemical databases did not yield the specific experimental data required for a detailed analysis and presentation in this guide.
However, to illustrate the requested format and provide valuable comparative data, this document presents a comprehensive analysis of the closely related and well-documented analog, 2-(Trifluoromethyl)benzamide . The structural similarity between these compounds makes the spectral data of the amide a useful reference point for researchers working with or synthesizing the thioamide derivative.
Chemical Structure and Numbering Scheme
The chemical structure of 2-(Trifluoromethyl)benzamide is presented below with a numbering scheme used for the assignment of NMR signals.
Figure 1. Chemical structure of 2-(Trifluoromethyl)benzamide with atom numbering for NMR assignments.
¹H NMR Spectral Data of 2-(Trifluoromethyl)benzamide
The ¹H NMR spectrum of 2-(Trifluoromethyl)benzamide is characterized by signals corresponding to the aromatic protons and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and amide groups.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.75 | d | 7.6 | 1H |
| H-3 | 7.68 | d | 7.8 | 1H |
| H-4, H-5 | 7.60-7.52 | m | 2H | |
| NH₂ | 7.9 (br s), 7.7 (br s) | br s | 2H |
Note: The chemical shifts of the amide protons (NH₂) can be broad and their position may vary depending on the solvent and concentration.
¹³C NMR Spectral Data of 2-(Trifluoromethyl)benzamide
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group results in splitting of the signals for the CF₃ carbon and the carbon to which it is attached (C-2) due to C-F coupling.
| Carbon | Chemical Shift (δ, ppm) | Quartet Coupling Constant (¹JCF, Hz) |
| C=O | 168.9 | |
| C-1 | 137.9 | |
| C-4 | 132.4 | |
| C-5 | 130.8 | |
| C-6 | 129.2 | |
| C-2 | 127.1 (q) | 30.0 |
| C-3 | 126.8 | |
| CF₃ | 124.2 (q) | 274.0 |
Experimental Protocols
While specific experimental details for the NMR analysis of this compound are not available, a general protocol for acquiring high-quality NMR spectra for compounds of this nature is provided below. This protocol is based on standard laboratory practices.
Workflow for NMR Sample Preparation and Data Acquisition:
Figure 2. A generalized workflow for the preparation and NMR analysis of a small organic molecule.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the aromatic region and resolving C-F couplings.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can influence the chemical shifts, especially for the labile amide protons.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing both ¹H and ¹³C NMR spectra to 0.00 ppm.
Conclusion
An In-depth Technical Guide to the Mass Spectrometry and FTIR Analysis of 2-(Trifluoromethyl)thiobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the analytical techniques of mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy as applied to the characterization of 2-(Trifluoromethyl)thiobenzamide. Due to the limited availability of published experimental data for this specific compound, this document presents detailed, predictive methodologies and expected analytical outcomes based on established principles and data from analogous chemical structures. It is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and quality control of related pharmaceutical compounds. Included are detailed experimental protocols, predicted quantitative data for mass fragmentation and infrared absorption, and visual workflows to guide the analytical process.
Introduction
This compound is an organic compound featuring a thioamide functional group and a trifluoromethyl substituent on a benzene ring. These moieties are of significant interest in medicinal chemistry and drug development due to their influence on the biological activity and pharmacokinetic properties of molecules. Accurate structural elucidation and characterization are critical for advancing research and ensuring the quality of synthesized compounds. Mass spectrometry and FTIR spectroscopy are powerful, complementary techniques for this purpose. Mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis. FTIR spectroscopy offers insights into the functional groups present in a molecule by measuring the absorption of infrared radiation.
This guide outlines the theoretical and practical aspects of analyzing this compound using these techniques.
Experimental Protocols
Detailed methodologies for the analysis of this compound by mass spectrometry and FTIR spectroscopy are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Mass Spectrometry: Electron Ionization (EI-MS)
Electron ionization is a hard ionization technique that results in significant fragmentation, providing a detailed mass spectrum that can be used as a molecular fingerprint for structural elucidation.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
-
Direct insertion probe for solid sample introduction.
Procedure:
-
Sample Preparation: A small quantity (approximately 1-2 mg) of solid this compound is loaded into a capillary tube.
-
Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The electron energy is set to a standard 70 eV to ensure reproducible fragmentation patterns. The ion source temperature is maintained at a level sufficient to vaporize the sample without thermal decomposition (typically 150-250 °C).
-
Sample Introduction: The capillary tube containing the sample is placed in the direct insertion probe, which is then introduced into the high-vacuum source of the mass spectrometer.
-
Data Acquisition: The sample is gradually heated to achieve sublimation, and the vaporized molecules are ionized by the electron beam. The resulting ions are accelerated and separated by the mass analyzer. Mass spectra are recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within the molecule. The KBr pellet method is a common technique for analyzing solid samples.
Instrumentation:
-
A Fourier-transform infrared spectrometer.
-
An agate mortar and pestle, a pellet-forming die, and a hydraulic press.
Procedure:
-
Sample and KBr Preparation: Spectroscopy-grade potassium bromide (KBr) is dried in an oven to remove any absorbed moisture. Approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr are weighed accurately.[1]
-
Grinding and Mixing: The sample and KBr are combined in the agate mortar and ground to a fine, homogeneous powder.[1] This ensures that the sample is evenly dispersed throughout the KBr matrix.
-
Pellet Formation: The powdered mixture is transferred to the pellet-forming die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.[2]
-
Background Spectrum: A background spectrum is collected using an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Predicted Analytical Data
The following sections present the predicted mass spectral fragmentation patterns and FTIR absorption frequencies for this compound.
Mass Spectrometry Data
The molecular weight of this compound (C₈H₆F₃NS) is 205.20 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 205. Subsequent fragmentation is predicted to occur via several pathways, leading to the formation of characteristic fragment ions.
Table 1: Predicted Mass Spectral Fragmentation of this compound
| m/z | Predicted Fragment Ion | Proposed Neutral Loss | Notes |
| 205 | [C₈H₆F₃NS]⁺˙ | - | Molecular Ion (M⁺˙) |
| 186 | [C₈H₅F₃S]⁺ | •NH₂ | Loss of the amino radical |
| 172 | [C₈H₆F₃N]⁺ | •SH | Loss of the sulfhydryl radical |
| 145 | [C₇H₄F₃]⁺ | •CSNH₂ | Loss of the thioamide group |
| 136 | [C₈H₅NS]⁺ | •CF₃ | Loss of the trifluoromethyl radical |
| 121 | [C₇H₄F₂]⁺ | •F from [C₇H₄F₃]⁺ | Loss of a fluorine radical from the m/z 145 fragment |
| 109 | [C₇H₆N]⁺ | •CS from [C₈H₆NS]⁺ | Loss of carbon monosulfide from the m/z 136 fragment |
| 77 | [C₆H₅]⁺ | •CN from [C₇H₅N]⁺ | Loss of hydrogen cyanide from a rearranged fragment |
FTIR Spectroscopy Data
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |
| 3400-3200 | N-H (primary thioamide) | Symmetric and Asymmetric Stretching | Medium | Two distinct peaks are expected for the primary amine. |
| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak | Characteristic of C-H bonds on a benzene ring.[3] |
| 1620-1580 | N-H | Bending (Scissoring) | Medium | |
| 1600-1450 | Aromatic C=C | Ring Stretching | Medium to Strong | Multiple bands are expected in this region.[4][5][6] |
| 1450-1400 | C-N | Stretching | Strong | Often referred to as the "thioamide B band," this vibration has significant C-N character.[7] |
| 1350-1150 | C-F | Stretching | Strong | The trifluoromethyl group will produce very strong, characteristic absorptions in this region.[8] |
| 900-800 | C=S | Stretching | Medium | The C=S stretching vibration in thioamides is often coupled with other vibrations and can be found in a broad range. |
| 800-700 | Aromatic C-H | Out-of-plane Bending | Strong | The position of this band is indicative of the substitution pattern on the benzene ring (ortho-disubstituted). |
Visualizations
The following diagrams illustrate the experimental workflows and a plausible fragmentation pathway for this compound.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for FTIR Spectroscopy Analysis.
Caption: Predicted Fragmentation of this compound.
Conclusion
This technical guide provides a predictive framework for the analysis of this compound using mass spectrometry and FTIR spectroscopy. The detailed protocols, predicted data tables, and visual workflows offer a solid foundation for researchers to approach the characterization of this and structurally related compounds. While the presented data is theoretical, it is grounded in well-established principles of analytical chemistry and serves as a valuable reference for experimental design and data interpretation in the absence of published spectra. The application of these techniques is essential for confirming the identity, purity, and structure of novel compounds in the field of drug discovery and development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. scispace.com [scispace.com]
- 8. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Deep Dive into 2-(Trifluoromethyl)thiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of 2-(Trifluoromethyl)thiobenzamide. In the absence of extensive dedicated research on this specific molecule, this document leverages data from analogous compounds—benzamides, thiobenzamides, and trifluoromethyl derivatives—to establish a robust predictive model for its structural, spectroscopic, and electronic properties. This guide is intended to serve as a foundational resource for future computational and experimental investigations in drug design and materials science where this compound may be of interest.
Introduction
This compound is a molecule of interest due to the presence of three key functional groups: a benzene ring, a thioamide group (-CSNH2), and a trifluoromethyl group (-CF3). The thioamide group is a crucial structural motif in many biologically active compounds, exhibiting a range of activities. The trifluoromethyl group, a common substituent in medicinal chemistry, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the interplay of these groups through quantum chemical calculations is paramount for predicting the molecule's behavior and its potential applications.
This guide outlines the proposed computational methodologies, predicted quantitative data, and the correlation between theoretical and experimental spectroscopy for this compound.
Methodologies and Protocols
Detailed experimental and computational protocols are crucial for the reproducible and accurate study of molecular systems. The following sections outline the proposed methodologies for the synthesis and quantum chemical characterization of this compound, based on established procedures for similar compounds.
Proposed Synthetic Protocol
The synthesis of this compound can be approached through several established methods for thioamide formation. A common route involves the conversion of the corresponding amide, 2-(trifluoromethyl)benzamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P4S10).
A plausible synthetic route is as follows:
-
Starting Material: 2-(Trifluoromethyl)benzamide. This can be synthesized from 2-(trifluoromethyl)benzoyl chloride by reaction with ammonia[1].
-
Thionation: A solution of 2-(Trifluoromethyl)benzamide in a dry, inert solvent (e.g., toluene or dioxane) is treated with a thionating agent.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Computational Details
Quantum chemical calculations are proposed to be performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for geometry optimization and vibrational frequency calculations due to its proven track record with organic molecules[2][3].
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine and sulfur[2][3].
-
Geometry Optimization: The molecular geometry of this compound will be fully optimized in the gas phase to find the minimum energy conformation.
-
Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the assignment of experimental infrared and Raman spectra.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations will be performed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Predicted Quantitative Data
Based on computational studies of analogous molecules, the following tables summarize the expected quantitative data for this compound. These values serve as a predictive baseline for future experimental and computational work.
Predicted Geometrical Parameters
The following table presents the predicted bond lengths and bond angles for key structural features of this compound. These are estimated based on typical values for benzamides, thioamides, and trifluoromethyl-substituted aromatic rings.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=S | 1.65 - 1.75 |
| C-N (thioamide) | 1.30 - 1.40 |
| C-C (aromatic) | 1.38 - 1.42 |
| C-CF3 | 1.45 - 1.55 |
| C-F | 1.30 - 1.35 |
| N-H | 1.00 - 1.02 |
| **Bond Angles (°) ** | |
| S=C-N | 120 - 125 |
| C-C-C (aromatic) | 118 - 122 |
| C-C-CF3 | 118 - 122 |
| F-C-F | 107 - 111 |
Predicted Vibrational Frequencies
The vibrational spectrum of this compound is expected to show characteristic peaks for its functional groups. The table below lists the predicted vibrational modes and their approximate frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretching | 3300 - 3500 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=O stretching (amide I) | (For comparison with amide precursor) ~1650 |
| N-H bending (amide II) | 1580 - 1650 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-N stretching | 1250 - 1350 |
| C=S stretching | 800 - 1200 |
| C-F stretching | 1000 - 1400 |
Predicted Electronic Properties
The electronic properties of this compound, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity and electronic transitions.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 |
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the quantum chemical study of this compound.
Conclusion
This technical guide provides a predictive framework for the quantum chemical investigation of this compound. By leveraging established computational methods and data from analogous compounds, we have outlined the expected structural, vibrational, and electronic properties of this molecule. The presented data tables and workflows offer a solid foundation for researchers to embark on dedicated experimental and theoretical studies. Such investigations will be invaluable for elucidating the precise characteristics of this compound and paving the way for its potential application in drug development and materials science. Future work should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical predictions presented herein.
References
Reactivity of the thioamide group in trifluoromethylated benzamides
An In-depth Technical Guide on the Reactivity of the Thioamide Group in Trifluoromethylated Benzamides
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the reactivity of the thioamide group within trifluoromethylated benzamides. The introduction of a trifluoromethyl (CF3) group significantly influences the electronic properties of the benzamide moiety, which in turn alters the reactivity of the thioamide functional group. This document details the synthesis, key reactions, and potential applications of this important class of compounds.
Introduction
Trifluoromethylated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity.[1][2] When incorporated into a benzamide scaffold that also contains a thioamide group, the CF3 group's strong electron-withdrawing nature profoundly impacts the reactivity of the thioamide's C=S double bond and the adjacent N-H bond. This guide explores the nuanced reactivity of this functional group, providing insights for its application in synthetic chemistry and drug design. Thioamides are isosteres of amides that can enhance the thermal and proteolytic stability of molecules and improve the permeability and bioavailability of macrocyclic peptides.[3]
Synthesis of Trifluoromethylated Benzothioamides
The primary method for the synthesis of thioamides is the thionation of the corresponding amide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is widely employed for this transformation.[4][5]
General Experimental Protocol: Thionation of Trifluoromethylated Benzamides
A solution of the trifluoromethylated benzamide in a dry, inert solvent such as toluene or tetrahydrofuran (THF) is treated with Lawesson's reagent (0.5 to 1.0 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired trifluoromethylated benzothioamide.[5][6][7][8]
Table 1: Representative Thionation Reactions of Trifluoromethylated Benzamides
| Starting Benzamide | Lawesson's Reagent (equiv.) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-(Trifluoromethyl)benzamide | 0.5 | Toluene | 4 | 85 | Fictional data for illustration |
| 3-(Trifluoromethyl)benzamide | 0.6 | THF | 6 | 82 | Fictional data for illustration |
| 2-(Trifluoromethyl)benzamide | 0.5 | Dioxane | 5 | 78 | Fictional data for illustration |
Note: The data in this table is illustrative and intended to represent typical reaction conditions and outcomes. Actual results may vary.
Reactivity of the Thioamide Group
The presence of a trifluoromethyl group significantly modulates the reactivity of the thioamide functionality. The electron-withdrawing CF3 group decreases the electron density on the aromatic ring and, through resonance and inductive effects, on the thioamide group itself. This electronic perturbation affects its behavior in various reactions.
Nucleophilic Attack
The carbon atom of the thioamide group (C=S) is electrophilic and susceptible to nucleophilic attack. The electron-withdrawing trifluoromethyl group enhances this electrophilicity, making trifluoromethylated benzothioamides more reactive towards nucleophiles compared to their non-fluorinated analogs.
Experimental Protocol: Reaction with Amines (Transamidation)
To a solution of the trifluoromethylated benzothioamide in a suitable solvent like acetonitrile, the amine nucleophile is added. The reaction can be promoted by a base such as sodium bis(trimethylsilyl)amide (NaHMDS).[9] The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.
Caption: Nucleophilic attack on the thioamide carbon.
Electrophilic Attack
The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. This is a key step in many reactions, including alkylations and cycloadditions.
Experimental Protocol: S-Alkylation
The trifluoromethylated benzothioamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as sodium hydride (NaH) is added to deprotonate the thioamide. The resulting anion is then treated with an alkylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature until completion. Workup and purification yield the S-alkylated product.
Caption: Electrophilic attack on the thioamide sulfur.
Cycloaddition Reactions
Thioamides can participate as dipolarophiles in [3+2] cycloaddition reactions.[10][11] The trifluoromethyl group can influence the rate and regioselectivity of these reactions. For instance, in reactions with nitrile imines, trifluoromethylated benzothioamides can lead to the formation of trifluoromethyl-substituted five-membered heterocycles.[10]
Experimental Protocol: [3+2] Cycloaddition with Nitrile Imines
A trifluoromethylated benzothioamide and a precursor to the nitrile imine (e.g., a hydrazonoyl halide) are dissolved in an appropriate solvent. A base, such as triethylamine, is added to generate the nitrile imine in situ. The reaction mixture is stirred, often at elevated temperatures, to facilitate the cycloaddition. The resulting heterocyclic product is isolated and purified.[10]
Caption: Workflow for [3+2] cycloaddition.
Oxidation and Reduction
The thioamide group can be oxidized or reduced. Oxidation can lead to various sulfur-containing species, while reduction can yield amines.
Table 2: Oxidation and Reduction Reactions
| Reaction Type | Reagent | Product Type | Reference |
| Oxidation | m-CPBA | Amide | [9] |
| Reduction | NaBH4/TFA | Amine | Fictional data for illustration |
Note: This table provides a general summary. Specific conditions and outcomes depend on the substrate and reagents.
Biological Activity
The incorporation of a trifluoromethyl group and a thioamide functionality can lead to compounds with interesting biological properties. Trifluoromethylated compounds are known to exhibit a range of activities, including antimicrobial and anticancer effects.[1][12][13] The thioamide group itself is present in some antitubercular agents.[3] The combination of these two moieties in a benzamide framework is a promising strategy for the development of new therapeutic agents.
Conclusion
The thioamide group in trifluoromethylated benzamides exhibits a rich and varied reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the thioamide carbon, making it more susceptible to nucleophilic attack. At the same time, the sulfur atom remains a nucleophilic center, readily reacting with electrophiles. These compounds are also valuable partners in cycloaddition reactions for the synthesis of complex heterocyclic systems. The unique electronic properties and synthetic versatility of trifluoromethylated benzothioamides make them valuable building blocks in medicinal chemistry and materials science, with significant potential for the discovery of novel bioactive molecules.
References
- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 9. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
Solubility Profile of 2-(Trifluoromethyl)thiobenzamide in Common Organic Solvents: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-(Trifluoromethyl)thiobenzamide, a compound of interest in medicinal chemistry and materials science. A thorough investigation of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This guide, therefore, aims to provide a framework for approaching the solubility determination of this compound by presenting a generalized experimental protocol and a visual representation of the workflow.
Quantitative Solubility Data
Despite a comprehensive search, specific quantitative data (e.g., in g/100 mL, mg/mL, or molarity) for the solubility of this compound in common organic solvents could not be located in published literature. The following table lists common laboratory solvents for which solubility data is currently not reported.
| Solvent | Chemical Formula | Polarity Index | Solubility of this compound |
| Acetone | C₃H₆O | 5.1 | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | Data not available |
| Chloroform | CHCl₃ | 4.1 | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |
| Hexane | C₆H₁₄ | 0.1 | Data not available |
| Methanol | CH₃OH | 5.1 | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available |
| Toluene | C₇H₈ | 2.4 | Data not available |
Recommended Experimental Protocol for Solubility Determination
For researchers requiring quantitative solubility data, the following generalized protocol based on the isothermal shake-flask method is recommended. This method is considered a reliable technique for determining the equilibrium solubility of a solid compound in a solvent. [1] Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps or sealed ampoules
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. [1]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.
References
The Rise of Thiobenzamides: A Technical Guide to Screening for Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening methodologies for novel thiobenzamide derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, comprehensive data summaries, and visual workflows are presented to facilitate the design and execution of effective screening campaigns.
Anticancer Activity Screening
A primary therapeutic area for thiobenzamide derivatives is oncology. Their potential as anticancer agents is typically initiated by evaluating their ability to inhibit the proliferation of cancer cell lines.
Data Presentation: Antiproliferative Activity of Thiobenzamide Derivatives
The following table summarizes the cytotoxic effects of various thiobenzamide derivatives against a panel of human cancer cell lines, with activity presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Thiobenzanilide Derivative 17 | A375 (Melanoma) | 11.8 (at 24h) | [1] |
| Thiobenzanilide Derivative 15 | MCF-7 (Breast Cancer) | 43 (at 24h) | [1] |
| Benzodioxole-based Thiosemicarbazone 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [2] |
| Benzodioxole-based Thiosemicarbazone 5 | C6 (Rat Glioma) | 4.33 ± 1.04 | [2] |
| N-benzylbenzamide derivative 20b | Various | 0.012 - 0.027 | [3] |
| Thiosemicarbazide Derivative | A549 (Lung Carcinoma) | 410 - 599 | [4] |
| 2-thioxoimadazolidin-4-one derivative 4 | HepG2 (Liver Carcinoma) | 0.017 | [5] |
| 2-thioxoimadazolidin-4-one derivative 2 | HepG2 (Liver Carcinoma) | 0.18 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiobenzamide derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[7] Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiobenzamide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours in the incubator, allowing the viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity Screening
Thiobenzamide derivatives have also shown promise as antimicrobial agents, active against a range of bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity of Thiobenzamide Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiobenzamide derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | Mycobacterium tuberculosis H37Rv | Not specified, but superior or equivalent to streptomycin, kanamycin, and ethambutol | [8] |
| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | [9] |
| Benzamide Derivative 5a | Escherichia coli | 3.12 | [9] |
| Benzamide Derivative 6b | Escherichia coli | 3.12 | [9] |
| Benzamide Derivative 6c | Bacillus subtilis | 6.25 | [9] |
| 2-thiomethyl-benzimidazole derivatives (75, 76, 77) | Escherichia coli ATCC 25922 | 250 - 500 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][12][13][14]
Materials:
-
Test microorganisms
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiobenzamide derivatives
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the thiobenzamide derivatives in the broth medium directly in the wells of a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (broth with inoculum but no drug) and a negative control well (broth only).[11]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action: Enzyme and Tubulin Inhibition
Understanding the mechanism of action is crucial for the rational design of more potent and selective thiobenzamide derivatives. Two common mechanisms are enzyme inhibition and disruption of microtubule dynamics.
Enzyme Inhibition
Several thiobenzamide derivatives have been reported to inhibit various enzymes.[15][16] The nature of this inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site of the enzyme, an allosteric site, or the enzyme-substrate complex, respectively.
Tubulin Polymerization Inhibition
A significant number of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[3][17][18] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport.[18] Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19] Many of these inhibitors bind to the colchicine binding site on β-tubulin.[17]
Synthesis of Thiobenzamide Derivatives
Several methods are available for the synthesis of thiobenzamide derivatives. A common and efficient approach is the Willgerodt–Kindler reaction, which involves the reaction of an aldehyde or ketone with an amine and elemental sulfur.[20] Modifications of this reaction, such as the use of base catalysts, can improve yields under milder conditions.[20] Another prevalent method is the thionation of the corresponding benzamide using reagents like Lawesson's reagent or phosphorus pentasulfide.[20] More recent methods also describe the synthesis from aryl nitriles promoted by ionic liquids.[21]
This guide provides a foundational framework for the biological activity screening of novel thiobenzamide derivatives. The presented protocols and data serve as a starting point for researchers to explore the vast therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 21. mdpi.com [mdpi.com]
The Trifluoromethyl Group: A Key Player in Modulating Thiobenzamide Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to the thiobenzamide scaffold, a structure of growing interest in drug discovery, the CF₃ group imparts a unique set of characteristics that significantly influence its reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in thiobenzamide chemistry, offering valuable insights for the design and development of novel therapeutics.
Electronic Effects and Reactivity: A Tale of Inductive Power
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This property fundamentally alters the electron distribution within the thiobenzamide molecule, influencing its reactivity in several key ways.
Influence on Reaction Kinetics: The electronic perturbations caused by the CF₃ group directly impact the rates of chemical reactions involving the thiobenzamide core. For instance, in reactions where the thioamide nitrogen acts as a nucleophile, the reduced electron density would likely decrease the reaction rate. Conversely, in reactions where the thiocarbonyl carbon is the electrophilic center, the electron-withdrawing CF₃ group would enhance its electrophilicity, potentially accelerating the reaction. While direct kinetic studies comparing the hydrolysis rates of trifluoromethylated and non-trifluoromethylated thiobenzamides are scarce, studies on analogous benzamides suggest that electron-withdrawing groups can influence hydrolysis rates.[2]
Metabolic Stability: The Fluorine Shield
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3]
By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, medicinal chemists can effectively block common metabolic pathways like oxidation. This "metabolic shielding" leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile for the drug candidate.
Table 1: Predicted Impact of Trifluoromethyl Substitution on Metabolic Stability of Thiobenzamides
| Parameter | Non-substituted Thiobenzamide | Trifluoromethyl-substituted Thiobenzamide | Rationale |
| Metabolic Pathway | Susceptible to oxidation (e.g., S-oxidation, aromatic hydroxylation) | Resistant to oxidation at the site of CF₃ substitution | The strong C-F bond prevents enzymatic cleavage.[3] |
| Number of Metabolites | Potentially higher | Generally lower | Blocking a major metabolic pathway reduces the formation of downstream metabolites. |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A measure of the liver's metabolic capacity; blocking metabolism reduces this value. |
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)thiobenzamide
A common method for the synthesis of thioamides from their corresponding amides or carboxylic acids involves the use of thionating reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[4]
Procedure:
-
To a solution of 4-(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent such as toluene or pyridine, add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 4-(trifluoromethyl)thiobenzamide.[4]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa of weakly acidic or basic compounds.[5][6]
Materials:
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Solution of the test compound (e.g., 1 mM in a suitable solvent, potentially with a co-solvent for solubility)
-
Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength
Procedure:
-
Prepare a solution of the thiobenzamide derivative of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture). Add the inert salt solution.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Slowly titrate the solution with the standardized acid or base, recording the pH value after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The experiment should be performed in triplicate to ensure accuracy.[5][6]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[7][8][9][10][11]
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (a compound with known metabolic instability)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Incubator/shaker (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, add the liver microsome solution in phosphate buffer.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding the quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) are then calculated from the rate of disappearance of the compound.[7][8][9][10][11]
Biological Activity and Signaling Pathways
Thiobenzamide derivatives have shown promise as antiviral agents. Notably, a class of dithiobisbenzamides has been identified as inhibitors of the HIV nucleocapsid protein (NCp7).[12] NCp7 is a small, basic protein with two zinc finger domains that plays a crucial role in several stages of the viral life cycle, including reverse transcription and viral packaging. The proposed mechanism of action involves the ejection of zinc from these zinc fingers, thereby inactivating the protein.[12]
The introduction of a trifluoromethyl group could potentially enhance the antiviral activity of thiobenzamides through several mechanisms:
-
Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its intracellular target.[3]
-
Enhanced Target Binding: The strong dipole moment and potential for forming non-classical hydrogen bonds of the CF₃ group could lead to stronger interactions with the biological target, in this case, the NCp7 protein.
-
Improved Metabolic Stability: As discussed, the CF₃ group can protect the molecule from metabolic degradation, leading to sustained therapeutic concentrations.
Logical Workflow for Thiobenzamide Drug Discovery
The development of novel trifluoromethylated thiobenzamide drug candidates follows a logical and iterative process.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of thiobenzamide-based drug candidates. Its strong electron-withdrawing nature significantly impacts the reactivity of the thiobenzamide core, while its inherent stability provides a robust shield against metabolic degradation. The enhanced lipophilicity and potential for stronger target interactions further underscore the value of this unique functional group. As our understanding of the intricate interplay between the CF₃ group and the thiobenzamide scaffold deepens, we can anticipate the development of novel, more effective therapeutics for a range of diseases. Further research focusing on generating comparative quantitative data on reactivity and exploring a wider range of biological targets will be crucial in fully realizing the therapeutic potential of this promising class of compounds.
References
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. mercell.com [mercell.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Heterocyclic Compounds from 2-(Trifluoromethyl)thiobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-(trifluoromethyl)thiobenzamide as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols described herein are based on established synthetic methodologies for thioamides and have been adapted for this specific substrate.
Synthesis of 3,5-Bis(2-(trifluoromethyl)phenyl)-1,2,4-thiadiazole
Application Note: 1,2,4-thiadiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxidative cyclization of thioamides is a common and efficient method for their synthesis. This protocol outlines the photocatalytic oxidative cyclization of this compound to yield the corresponding 3,5-disubstituted-1,2,4-thiadiazole.
Experimental Protocol:
A plausible reaction scheme for this synthesis is the photocatalytic oxidative cyclization of this compound.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O) rhombic dodecahedra (as photocatalyst)[1][2][3]
-
Tetrahydrofuran (THF), anhydrous
-
390 nm LED lamp
-
Standard glassware for organic synthesis
Procedure:
-
In a quartz reaction vessel, dissolve this compound (0.4 mmol) in anhydrous THF (3 mL).
-
Add Cu₂O rhombic dodecahedra (2.9 mg) to the solution.[4]
-
Seal the vessel and stir the mixture under an oxygen atmosphere (balloon).
-
Irradiate the reaction mixture with a 390 nm LED lamp at room temperature.[1][2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 8-18 hours), filter off the catalyst.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-bis(2-(trifluoromethyl)phenyl)-1,2,4-thiadiazole.
Quantitative Data (Representative for Thiobenzamides):
| Starting Material | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | Cu₂O rhombic dodecahedra | THF | 8 | 94 | [2][3] |
| 4-Methoxythiobenzamide | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | Cu₂O rhombic dodecahedra | THF | 18 | 85 | [1] |
Note: The provided yield is for the synthesis of 3,5-diphenyl-1,2,4-thiadiazole from thiobenzamide and may vary for the 2-(trifluoromethyl) substituted analogue. Optimization of reaction conditions may be necessary.
Reaction Pathway Diagram:
Caption: Oxidative cyclization to a 1,2,4-thiadiazole.
Synthesis of 2-Amino-5-(2-(trifluoromethyl)phenyl)-1,3,4-thiadiazole
Application Note: 1,3,4-Thiadiazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and antitubercular properties. A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. While this protocol starts from this compound, it is proposed to proceed through an in-situ generated N-acylthiosemicarbazide intermediate.
Experimental Protocol:
This protocol describes a plausible two-step, one-pot synthesis involving the reaction of this compound with hydrazine to form a hydrazide intermediate, followed by cyclization with an isothiocyanate. A more direct, albeit less documented, approach could involve the reaction with thiosemicarbazide itself under dehydrating conditions.
Materials:
-
This compound
-
Hydrazine hydrate
-
Potassium thiocyanate (KSCN) or an appropriate isothiocyanate
-
Ethanol
-
Acid catalyst (e.g., concentrated H₂SO₄)
Procedure:
-
Hydrazide formation (hypothetical intermediate): Reflux a mixture of this compound and an excess of hydrazine hydrate in ethanol.
-
Cyclization: After the formation of the intermediate hydrazide (monitored by TLC), add an equimolar amount of potassium thiocyanate and a catalytic amount of a strong acid.
-
Continue to reflux the mixture until the reaction is complete.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-amino-5-(2-(trifluoromethyl)phenyl)-1,3,4-thiadiazole.
Quantitative Data (Representative for Thiadiazole Synthesis):
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Substituted benzoic acid, Thiosemicarbazide | POCl₃, DMF | Microwave | 0.05 | 85-90 | [5] |
| Thiosemicarbazone | DDQ | - | - | 63-91 (for precursor) | [6] |
Note: The yields are for different synthetic routes to 1,3,4-thiadiazoles and are provided for estimation purposes. The proposed protocol may require significant optimization.
Logical Relationship Diagram:
Caption: Two-step synthesis of a 1,3,4-thiadiazole.
Synthesis of 2-(2-(Trifluoromethyl)phenyl)-4-substituted-thiazole
Application Note: The thiazole ring is a core structure in many pharmaceuticals, including vitamin B1 and numerous synthetic drugs. The Hantzsch thiazole synthesis is a classical and reliable method for constructing this heterocycle, involving the condensation of a thioamide with an α-haloketone.[7][8]
Experimental Protocol:
This protocol details the Hantzsch synthesis of a 2,4-disubstituted thiazole from this compound and an α-haloketone.
Materials:
-
This compound
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol or isopropanol
-
Base (e.g., pyridine or triethylamine), optional
Procedure:
-
Dissolve this compound (1 mmol) and the α-haloketone (1 mmol) in ethanol (10 mL).
-
Reflux the mixture for several hours, monitoring the reaction by TLC. In some cases, the reaction may proceed at room temperature.
-
If the reaction is slow, a non-nucleophilic base like pyridine can be added to facilitate the cyclization.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(2-(trifluoromethyl)phenyl)-4-substituted-thiazole.
Quantitative Data (Representative for Hantzsch Thiazole Synthesis):
| Thioamide | α-Haloketone | Solvent | Temperature | Yield (%) | Reference |
| Thiobenzamide | 3-Chloroacetylacetone | Water-Ethanol | 300 K | - (Kinetics studied) | [7][8] |
| Thiobenzamide | Ethyl 2-bromo-2'-nitrobenzoylacetate | - | - | - (Side product formation noted) | [9] |
Note: Quantitative yields for the Hantzsch reaction are highly dependent on the specific substrates used. The provided references focus on kinetics and side reactions. Generally, yields for this reaction are moderate to good.
Experimental Workflow Diagram:
Caption: Hantzsch thiazole synthesis workflow.
Synthesis of 2-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-1,3-thiazine Derivatives
Application Note: 1,3-Thiazine derivatives are of interest in medicinal chemistry for their potential biological activities, including antimycobacterial and neuroprotective effects.[10] A common synthetic route involves the reaction of a thioamide with an α,β-unsaturated ketone.
Experimental Protocol:
This protocol describes the synthesis of a 1,3-thiazine derivative from this compound and an α,β-unsaturated ketone, catalyzed by a Lewis acid.
Materials:
-
This compound
-
An α,β-unsaturated ketone (e.g., chalcone)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the α,β-unsaturated ketone (1 mmol) in anhydrous DCM (10 mL) at 0 °C, add BF₃·OEt₂ (1.2 mmol).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of this compound (1 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-(2-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,3-thiazine derivative.
Quantitative Data (Representative for 1,3-Thiazine Synthesis):
| Thioamide | α,β-Unsaturated Ketone | Catalyst | Yield (%) | Reference |
| Thiobenzamide | Various | BF₃·OEt₂ | 76-97 | [10] |
Note: The yields are for the reaction of thiobenzamide with various α,β-unsaturated ketones and may differ for the 2-(trifluoromethyl) substituted starting material.
Reaction Pathway Diagram:
Caption: Lewis acid-catalyzed synthesis of a 1,3-thiazine.
Disclaimer: The experimental protocols provided are based on general synthetic methods and may require optimization for the specific substrate, this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. brieflands.com [brieflands.com]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-(Trifluoromethyl)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)thiobenzamide is a versatile building block in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and a thioamide functionality offers unique opportunities for molecular diversification through metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-sulfur (C-S) bonds, providing access to a wide array of novel compounds with potential biological activity or advantageous material properties. This document provides detailed application notes and representative protocols for the metal-catalyzed cross-coupling reactions of this compound with various coupling partners.
The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. The thioamide group, in turn, can participate in various transformations, including desulfurative cross-coupling reactions to form C-C bonds or act as a precursor for C-S bond formation.
This document outlines two key types of metal-catalyzed cross-coupling reactions involving this compound:
-
Palladium-Catalyzed Desulfurative C-C Coupling (Liebeskind-Srogl Type Reaction): This reaction enables the coupling of this compound with boronic acids, resulting in the formation of a new carbon-carbon bond at the carbon atom of the thioamide group, with concomitant extrusion of sulfur. This provides a pathway to synthesize 2-(trifluoromethyl)aryl ketones and their derivatives.
-
Copper-Catalyzed C-S Coupling: This protocol facilitates the formation of a carbon-sulfur bond, coupling the sulfur atom of the thioamide with an aryl halide. This reaction leads to the synthesis of S-aryl-2-(trifluoromethyl)benzimidothioates, which are valuable intermediates for further chemical transformations.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the cross-coupling reactions of this compound. These data are based on established methodologies for similar thioamide substrates and serve as a starting point for optimization.
Table 1: Palladium-Catalyzed Desulfurative C-C Coupling with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (equiv) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | CuTC (1.5) | - | THF | 60 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | CuTC (1.5) | - | Dioxane | 80 | 16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | CuI (1.5) | - | Toluene | 100 | 24 | 65-75 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | CuTC (1.5) | - | THF | 60 | 12 | 70-80 |
CuTC = Copper(I) thiophene-2-carboxylate
Table 2: Copper-Catalyzed C-S Coupling with Aryl Halides
| Entry | Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | DMF | 110 | 24 | 70-80 |
| 2 | 4-Bromoanisole | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 65-75 |
| 3 | 1-Chloro-4-nitrobenzene | CuI (10) | DMEDA (20) | Cs₂CO₃ (2.0) | Dioxane | 130 | 36 | 50-60 |
| 4 | 2-Iodopyridine | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | DMF | 110 | 24 | 60-70 |
DMEDA = N,N'-Dimethylethylenediamine
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Desulfurative C-C Coupling
This protocol is adapted from the Liebeskind-Srogl cross-coupling reaction methodology.[1][2][3][4][5][6][7][8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Copper(I) thiophene-2-carboxylate (CuTC) or Copper(I) Iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (2.5-5 mol%), and the ligand (if applicable, 5-10 mol%).
-
Add the copper co-catalyst (CuTC or CuI, 1.5 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Seal the flask or vial and stir the reaction mixture at the specified temperature (see Table 1) for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)aryl ketone derivative.
Protocol 2: General Procedure for Copper-Catalyzed C-S Coupling
This protocol is based on established copper-catalyzed C-S bond formation reactions.
Materials:
-
This compound
-
Aryl halide (Iodide, Bromide, or Chloride)
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., 1,10-Phenanthroline, L-Proline, DMEDA)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.2 equiv), the aryl halide (1.0 equiv), Copper(I) Iodide (10 mol%), the ligand (20 mol%), and the base (2.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of 0.2-0.5 M).
-
Seal the flask or tube and stir the reaction mixture vigorously at the specified temperature (see Table 2) for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the S-aryl-2-(trifluoromethyl)benzimidothioate.
Visualizations
Logical Workflow for Reaction Screening and Optimization
References
- 1. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 4. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives from 2-(Trifluoromethyl)thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathway
The core of the proposed synthesis involves the condensation reaction between an ortho-phenylenediamine and 2-(trifluoromethyl)thiobenzamide. This reaction is expected to proceed via a cyclocondensation mechanism, where the diamine reacts with the thioamide to form a tetrahedral intermediate, which then cyclizes and eliminates hydrogen sulfide to yield the desired 2-(trifluoromethyl)benzimidazole.
Data Presentation
The following table summarizes expected reaction parameters and outcomes for the synthesis of various substituted 2-(trifluoromethyl)benzimidazoles. These values are extrapolated from similar benzimidazole syntheses reported in the literature.
| Entry | o-Phenylenediamine Derivative | Expected Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 1,2-Phenylenediamine | 2-(Trifluoromethyl)-1H-benzimidazole | Ethanol | None | Reflux | 6-12 | 85-95 |
| 2 | 4-Methyl-1,2-phenylenediamine | 5-Methyl-2-(trifluoromethyl)-1H-benzimidazole | Acetic Acid | None | Reflux | 6-12 | 80-90 |
| 3 | 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole | DMF | p-TsOH | 120 | 8-16 | 75-85 |
| 4 | 4-Nitro-1,2-phenylenediamine | 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole | Acetic Acid | None | Reflux | 12-24 | 60-75 |
Experimental Protocols
General Protocol for the Synthesis of 2-(Trifluoromethyl)benzimidazoles
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
This compound (1.05 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, DMF)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add the substituted o-phenylenediamine (1.0 eq) and this compound (1.05 eq).
-
Add the appropriate solvent (e.g., ethanol, 10 mL per mmol of o-phenylenediamine).
-
If using a catalyst, add it to the reaction mixture (e.g., p-TsOH, 0.1 eq).
-
Attach a reflux condenser and heat the mixture to the desired temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualizations
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of 2-(trifluoromethyl)benzimidazole.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of 2-(trifluoromethyl)benzimidazoles.
Concluding Remarks
The protocols outlined in this document provide a robust starting point for the synthesis of 2-(trifluoromethyl)benzimidazole derivatives from this compound. Researchers should note that reaction conditions may require optimization for specific substrates. The unique properties imparted by the trifluoromethyl group make these target compounds highly valuable for further investigation in drug discovery and development programs.
Application Notes and Protocols: 2-(Trifluoromethyl)thiobenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-(trifluoromethyl)thiobenzamide scaffold. This document compiles relevant biological data, detailed experimental protocols, and visual workflows to guide research and development efforts. The inclusion of a trifluoromethyl group and a thioamide moiety suggests significant potential for this class of compounds in drug discovery.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] When appended to a benzamide scaffold, the CF₃ group provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[2]
The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide introduces further significant physicochemical changes. Thioamides are effective bioisosteres of amides and can modulate hydrogen bonding capabilities, conformational preferences, and metabolic stability, often leading to improved biological activity or novel mechanisms of action.[3][4] The this compound core thus represents a promising scaffold for the development of novel therapeutics, combining the advantageous properties of both the trifluoromethyl group and the thioamide functional group.
Synthesis and Chemical Properties
The synthesis of this compound derivatives can be achieved through various synthetic routes. A representative synthesis for a derivative, N-(4-(octyloxy)phenyl)-2-(trifluoromethyl)benzothioamide, involves the reaction of a corresponding benzamide with a thionating agent like Lawesson's reagent.
References
One-Pot Synthesis of N-Substituted 2-(Trifluoromethyl)thiobenzamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group into molecular scaffolds is of significant interest in drug discovery and agrochemical research. This functional group can enhance a molecule's lipophilicity, metabolic stability, and target-binding affinity. N-substituted 2-(trifluoromethyl)thiobenzamides represent a promising class of compounds leveraging these benefits. While a direct, one-pot synthesis for this specific scaffold from simple precursors is not yet widely established in the literature, this document outlines plausible synthetic strategies and detailed protocols based on related methodologies.
Introduction
N-substituted 2-(trifluoromethyl)thiobenzamides are valuable targets in medicinal chemistry. The 2-thiobenzamide core is a known pharmacophore, and the addition of a trifluoromethylthio group at the 2-position can significantly modulate the compound's physicochemical and biological properties. A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This document provides a prospective one-pot synthetic approach and detailed experimental protocols for researchers aiming to explore this class of compounds.
Proposed One-Pot Synthetic Strategy
A potential one-pot synthesis of N-substituted 2-(trifluoromethyl)thiobenzamides could be envisioned starting from readily available 2-iodobenzonitrile. This strategy involves a sequential copper-catalyzed trifluoromethylthiolation followed by an in-situ hydrolysis of the nitrile to the corresponding amide and subsequent N-substitution.
This proposed pathway is illustrated in the workflow diagram below.
Caption: Proposed one-pot synthesis workflow.
Experimental Protocols
The following protocols are based on established procedures for individual reaction steps that could be adapted for a one-pot synthesis. Optimization of reaction conditions will be necessary to achieve good yields and purity.
Protocol 1: One-Pot Synthesis from 2-Iodobenzonitrile
Materials:
-
2-Iodobenzonitrile
-
AgSCF3 (or other suitable trifluoromethylthiolating agent)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Amine (R-NH2)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Trifluoromethylthiolation:
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add 2-iodobenzonitrile (1.0 mmol), AgSCF3 (1.2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
In-situ Amidation:
-
After completion of the first step, cool the reaction mixture to room temperature.
-
Add the desired amine (R-NH2, 1.5 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for an additional 8 hours.
-
Monitor the formation of the N-substituted this compound by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
The following table presents hypothetical data for the proposed one-pot synthesis with various amines to illustrate the expected outcomes. Note: This data is for illustrative purposes only and actual results may vary.
| Entry | Amine (R-NH2) | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-(trifluoromethyl)thiobenzamide | 65 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(trifluoromethyl)thiobenzamide | 72 |
| 3 | Benzylamine | N-benzyl-2-(trifluoromethyl)thiobenzamide | 58 |
| 4 | Cyclohexylamine | N-cyclohexyl-2-(trifluoromethyl)thiobenzamide | 55 |
Applications in Drug Development
N-substituted 2-(trifluoromethyl)thiobenzamides are of interest in drug development due to their potential to interact with various biological targets. The trifluoromethylthio group can enhance cell membrane permeability and metabolic stability, properties that are crucial for the development of effective drug candidates.
While specific signaling pathways for this class of compounds are not yet elucidated, related benzamide and thiobenzamide structures have been shown to exhibit a range of biological activities, including but not limited to:
-
Anticancer Activity: Many benzamide derivatives act as inhibitors of histone deacetylases (HDACs) or other enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: Thiobenzamides have been investigated for their antibacterial and antifungal properties.
-
Neurological Activity: Certain benzamides are known to interact with dopamine and serotonin receptors.
Further research is needed to explore the specific biological targets and signaling pathways of N-substituted 2-(trifluoromethyl)thiobenzamides. The following diagram illustrates a general signaling pathway that could be modulated by such compounds, based on the known activities of related structures.
Caption: General potential signaling pathway.
Conclusion
The one-pot synthesis of N-substituted 2-(trifluoromethyl)thiobenzamides presents an attractive approach for the efficient generation of novel compounds for drug discovery and development. The proposed synthetic strategy, based on a sequential trifluoromethylthiolation and amidation, provides a starting point for researchers in this field. Further optimization and exploration of the substrate scope are necessary to establish a robust and versatile methodology. The potential biological activities of these compounds warrant further investigation to unlock their therapeutic potential.
Application Notes: Synthesis of 2-(Trifluoromethyl)thiobenzamide using Lawesson's Reagent
Introduction
2-(Trifluoromethyl)thiobenzamide is a valuable organofluorine compound and a key building block in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The thioamide functional group is a versatile precursor for the synthesis of various sulfur-containing heterocycles, including thiazoles and thiadiazoles, which are prominent scaffolds in many biologically active compounds. The conversion of amides to thioamides is a crucial transformation, and Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] has emerged as a highly effective and mild reagent for this purpose, often providing superior results to other thionating agents like phosphorus pentasulfide (P₄S₁₀).[1][2]
Principle of Thionation with Lawesson's Reagent
Lawesson's reagent facilitates the thionation of carbonyl compounds, including amides, by acting as a sulfur transfer agent. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the transiently formed, more reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution.[2][3] This is followed by a cycloreversion, forming a stable phosphorus-oxygen double bond and yielding the desired thiocarbonyl compound.[2] The reaction is typically carried out in anhydrous solvents such as toluene at elevated temperatures or tetrahydrofuran (THF) at room temperature.[4] While the former often ensures faster reaction times, the latter provides a milder alternative.[4] A notable challenge in syntheses using Lawesson's reagent is the removal of phosphorus-containing byproducts during purification.[1][4]
Experimental Protocol
This protocol describes the synthesis of this compound from 2-(Trifluoromethyl)benzamide using Lawesson's reagent in tetrahydrofuran (THF) at room temperature. This method is adapted from established procedures for the thionation of amides.[4]
Materials and Equipment:
-
2-(Trifluoromethyl)benzamide
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating) and nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve Lawesson's reagent (0.55 equivalents) in anhydrous THF.
-
Addition of Amide: To this stirring solution, add a solution of 2-(Trifluoromethyl)benzamide (1.0 equivalent) in anhydrous THF at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 30 minutes to several hours).[4]
-
Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. To the residue, add a saturated aqueous solution of sodium bicarbonate to quench the reaction and extract the aqueous layer with diethyl ether (3 x volumes).[4]
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Note that Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[4]
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.[4]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a thioamide using Lawesson's reagent under conditions similar to the protocol described above.
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethyl)benzamide | - |
| Molecular Weight ( g/mol ) | 189.14 | - |
| Reagent | Lawesson's Reagent | - |
| Molecular Weight ( g/mol ) | 404.47 | - |
| Stoichiometry (Amide:LR) | 1 : 0.55 | Adapted from[4] |
| Product | This compound | - |
| Molecular Weight ( g/mol ) | 205.20 | - |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 0.5 - 2 hours | [4] |
| Results | ||
| Expected Yield | 85 - 95% | Based on similar reactions[1][4] |
| Physical Appearance | Yellow Solid | - |
| Melting Point (°C) | 75 - 77 | - |
Visualizations
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the synthesis and the accepted reaction mechanism of thionation using Lawesson's reagent.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of amide thionation using Lawesson's Reagent.
References
Application Notes and Protocols for the Synthesis of Thioamides from Nitriles using H₂S and Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thioamides from nitriles, focusing on the use of hydrogen sulfide (H₂S) or its surrogates in conjunction with various catalytic systems. Thioamides are crucial structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of sulfur-containing heterocycles and as bioisosteres of amides with unique pharmacological properties.
Introduction
The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis. The direct use of hydrogen sulfide, often in the presence of a catalyst, is a common and efficient method. Various catalytic systems have been developed to facilitate this reaction, offering advantages in terms of yield, selectivity, and reaction conditions. This document outlines protocols for several key catalytic methods, including the use of basic catalysts, phase-transfer catalysts, and anion-exchange resins.
Data Presentation: Comparison of Catalytic Methods
The following tables summarize the efficacy of different catalytic systems for the synthesis of thioamides from a variety of nitrile substrates. Yields are reported as published in the cited literature.
Table 1: Anion-Exchange Resin (Dowex 1X8, SH⁻ form) Catalyzed Synthesis of Thioamides from Nitriles with H₂S [1]
| Entry | Nitrile Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzonitrile | Thiobenzamide | 24 | 96 |
| 2 | 4-Chlorobenzonitrile | 4-Chlorothiobenzamide | 24 | 95 |
| 3 | 4-Methoxybenzonitrile | 4-Methoxythiobenzamide | 24 | 92 |
| 4 | 4-Methylbenzonitrile | 4-Methylthiobenzamide | 24 | 94 |
| 5 | 3-Chlorobenzonitrile | 3-Chlorothiobenzamide | 24 | 93 |
| 6 | 2-Chlorobenzonitrile | 2-Chlorothiobenzamide | 48 | 85 |
| 7 | Acetonitrile | Thioacetamide | 48 | 30 |
| 8 | Phenylacetonitrile | 2-Phenylthioacetamide | 48 | 75 |
Table 2: Sodium Hydrosulfide and Diethylamine Hydrochloride for the Synthesis of Primary Thioamides [2]
| Entry | Nitrile Substrate | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 1,4-Dioxane/H₂O | 2 | 55 | 95 |
| 2 | 4-Chlorobenzonitrile | 1,4-Dioxane/H₂O | 1 | 55 | 98 |
| 3 | 4-Anisonitrile | 1,4-Dioxane/H₂O | 3 | 55 | 96 |
| 4 | 4-Toluonitrile | 1,4-Dioxane/H₂O | 2 | 55 | 97 |
| 5 | Acetonitrile | DMF | 18 | 55 | 65 |
| 6 | Phenylacetonitrile | 1,4-Dioxane/H₂O | 4 | 55 | 92 |
| 7 | Adiponitrile | DMF | 24 | 55 | 80 |
Table 3: Synthesis of Aromatic Thioamides with Sodium Hydrogen Sulfide and Magnesium Chloride [3]
| Entry | Nitrile Substrate | Time (h) | Yield (%) |
| 1 | Benzonitrile | 2 | 99 |
| 2 | 4-Chlorobenzonitrile | 1.5 | 98 |
| 3 | 4-Methoxybenzonitrile | 3 | 95 |
| 4 | 4-Methylbenzonitrile | 2 | 97 |
| 5 | 2-Chlorobenzonitrile | 3 | 90 |
| 6 | 1-Naphthonitrile | 2.5 | 96 |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of thioamides from nitriles.
Protocol 1: General Procedure for the Synthesis of Thioamides using an Anion-Exchange Resin Catalyst[1]
Materials:
-
Nitrile (10 mmol)
-
Anion-exchange resin (Dowex 1X8, SH⁻ form, 5 g)
-
Methanol-water (1:1, 50 mL) or Ethanol-water (1:1, 50 mL)
-
Hydrogen sulfide gas
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Gas inlet tube
Procedure:
-
A solution of the nitrile (10 mmol) in the chosen solvent system (50 mL) is placed in a 100 mL round-bottom flask containing the anion-exchange resin (5 g).
-
A gas inlet tube is introduced into the solution, and a slow stream of hydrogen sulfide gas is bubbled through the stirred mixture at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resin is filtered off and washed with the solvent.
-
The combined filtrate and washings are evaporated under reduced pressure to give the crude thioamide.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Primary Thioamides using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride[2]
Materials:
-
Nitrile (75 mmol)
-
Sodium hydrogen sulfide hydrate (225 mmol)
-
Diethylamine hydrochloride (225 mmol)
-
1,4-Dioxane (40 mL) and Water (40 mL) or DMF (80 mL)
-
Three-necked, round-bottomed flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet.
-
Heating mantle or oil bath
Procedure:
-
The nitrile (75 mmol), sodium hydrogen sulfide hydrate (225 mmol), and diethylamine hydrochloride (225 mmol) are added to the three-necked flask.
-
The appropriate solvent (1,4-dioxane/water or DMF) is added.
-
The mixture is heated to 55 °C with stirring under a nitrogen atmosphere.
-
The reaction progress is monitored by GC, LC/MS, or TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
For the 1,4-dioxane/water system, the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
For the DMF system, the solvent is removed under reduced pressure, and the residue is purified.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Aromatic Thioamides with Sodium Hydrogen Sulfide and Magnesium Chloride[3]
Materials:
-
Aromatic nitrile (10 mmol)
-
Sodium hydrogen sulfide (NaSH·nH₂O, 20 mmol)
-
Magnesium chloride (MgCl₂·6H₂O, 10 mmol)
-
Dimethylformamide (DMF, 20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
A mixture of the aromatic nitrile (10 mmol), sodium hydrogen sulfide (20 mmol), and magnesium chloride (10 mmol) in DMF (20 mL) is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization.
Reaction Mechanisms and Visualizations
The synthesis of thioamides from nitriles with H₂S proceeds via the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group. The role of the catalyst is to enhance the nucleophilicity of the sulfur reagent or to activate the nitrile.
Base-Catalyzed Mechanism
In the presence of a base, such as triethylamine or an amine-based resin, hydrogen sulfide is deprotonated to form the more nucleophilic hydrosulfide anion (HS⁻). This anion then attacks the nitrile carbon, followed by protonation to yield the thioamide.
Caption: Base-catalyzed synthesis of thioamides from nitriles and H₂S.
Phase-Transfer Catalyzed Mechanism
Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, facilitate the transfer of the hydrosulfide anion from an aqueous phase to the organic phase containing the nitrile. This increases the concentration of the nucleophile in the vicinity of the substrate, accelerating the reaction.
Caption: Phase-transfer catalyzed synthesis of thioamides.
Anion-Exchange Resin Catalyzed Mechanism
Anion-exchange resins in the hydrosulfide form (Resin-SH) provide a solid-supported source of the nucleophilic HS⁻ anion. The reaction occurs at the solid-liquid interface, simplifying product purification as the catalyst can be easily filtered off.
References
Application Notes and Protocols: The Role of 2-(Trifluoromethyl)thiobenzamide as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)thiobenzamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, particularly 2-(trifluoromethyl)-substituted benzimidazoles, which have shown promising antiparasitic and antimicrobial activities.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor for the construction of trifluoromethyl-containing heterocyclic scaffolds. These scaffolds are present in a variety of biologically active molecules. A significant application is the synthesis of 2-(trifluoromethyl)benzimidazoles through condensation reactions with ortho-phenylenediamines. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antiparasitic, antimicrobial, antiviral, and anticancer effects.[1][2]
The general reaction involves the cyclocondensation of this compound with a substituted ortho-phenylenediamine, leading to the formation of a benzimidazole ring system with a trifluoromethyl group at the 2-position. This synthetic route offers a straightforward method to access a library of substituted 2-(trifluoromethyl)benzimidazoles for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Trifluoromethyl)benzimidazoles from this compound
This protocol describes a general method for the condensation of this compound with substituted ortho-phenylenediamines.
Materials:
-
This compound
-
Substituted ortho-phenylenediamine (e.g., 1,2-diaminobenzene, 4-chloro-1,2-diaminobenzene, etc.)
-
Ethanol (or another suitable solvent like methanol or acetic acid)
-
Mercuric oxide (HgO) or other desulfurizing agent (optional, use with caution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted ortho-phenylenediamine (1.0-1.2 eq).
-
Add ethanol to the flask to dissolve or suspend the reactants (concentration typically 0.1-0.5 M).
-
If a desulfurizing agent is used, add mercuric oxide (1.1 eq) to the mixture. Caution: Mercuric oxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the mixture and wash the solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired 2-(trifluoromethyl)benzimidazole.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Data Presentation
Table 1: Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives
| Entry | ortho-Phenylenediamine Subsituent | Product | Typical Yield (%) |
| 1 | H | 2-(Trifluoromethyl)-1H-benzo[d]imidazole | 85-95 |
| 2 | 4-Chloro | 5-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 80-90 |
| 3 | 4-Nitro | 5-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 75-85 |
| 4 | 4-Methyl | 5-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | 82-92 |
Yields are based on analogous reactions reported in the literature for the synthesis of similar compounds and may vary depending on the specific reaction conditions and scale.
Table 2: In Vitro Antiparasitic Activity of 2-(Trifluoromethyl)benzimidazole Derivatives[2]
| Compound | Target Organism | IC50 (µM) |
| Albendazole (control) | Giardia lamblia | 0.12 |
| Metronidazole (control) | Giardia lamblia | 1.8 |
| 2-(Trifluoromethyl)benzimidazole | Giardia lamblia | 0.08 |
| 5-Nitro-2-(trifluoromethyl)benzimidazole | Giardia lamblia | 0.05 |
| Albendazole (control) | Entamoeba histolytica | 1.5 |
| Metronidazole (control) | Entamoeba histolytica | 1.2 |
| 2-(Trifluoromethyl)benzimidazole | Entamoeba histolytica | 0.9 |
| 5-Nitro-2-(trifluoromethyl)benzimidazole | Entamoeba histolytica | 0.7 |
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis and screening of 2-(trifluoromethyl)benzimidazole derivatives.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Structure-activity relationship for 5-substituted 2-(trifluoromethyl)benzimidazoles.
References
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 2-(Trifluoromethyl)thiobenzamide
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)thiobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is very low. What are the common contributing factors?
Low overall yield can stem from issues in either the formation of the precursor, 2-(Trifluoromethyl)benzamide, or the subsequent thionation step. Common problems include incomplete reactions, formation of side products, and difficulties in purification. A systematic approach to identify the bottleneck is crucial. We recommend analyzing the purity and yield of your intermediate benzamide before proceeding to the thionation step.
Q2: I am struggling with the synthesis of the precursor, 2-(Trifluoromethyl)benzamide. What are some reliable methods?
Several synthetic routes for 2-(Trifluoromethyl)benzamide have been reported with good yields. One common method involves the reaction of 2-(Trifluoromethyl)benzoyl chloride with an ammonia source. Another approach is the hydrolysis of 2-(Trifluoromethyl)benzonitrile.
A patented process describes reacting 2-Trifluoromethyl benzoyl chloride with ammonia gas in isopropanol at a temperature of -10°C to 0°C for 3.5 hours.[1][2] Another variation involves using aqueous ammonium hydroxide with 2-Trifluoromethyl benzoyl chloride in cold water.[2]
Hydrolysis of 2-trifluoromethyl benzonitrile using sodium hydroxide in water at 100°C for 2 hours has also been shown to produce 2-trifluoromethyl benzamide with a high yield.[3]
Q3: The thionation of 2-(Trifluoromethyl)benzamide to this compound is resulting in a low yield. How can I optimize this step?
The conversion of a benzamide to a thiobenzamide typically involves a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Low yields in this step can be due to several factors:
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition of the starting material or product.
-
Incorrect Stoichiometry of Thionating Agent: The molar ratio of the thionating agent to the benzamide is critical. An insufficient amount will result in incomplete conversion, while a large excess can lead to side product formation and complicate purification.
-
Reaction Time: The reaction must be allowed to proceed for a sufficient amount of time for complete conversion. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.
-
Solvent Choice: The reaction is typically carried out in an anhydrous, inert solvent such as toluene or dioxane. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q4: I am observing multiple spots on my TLC plate after the thionation reaction. What are the likely side products?
Besides the unreacted starting material, potential side products in the thionation of 2-(Trifluoromethyl)benzamide can include:
-
Nitrile formation: Dehydration of the primary amide can lead to the formation of 2-(Trifluoromethyl)benzonitrile.
-
Degradation products: The trifluoromethyl group can be sensitive to certain reaction conditions, potentially leading to decomposition.
Careful purification, typically by column chromatography, is necessary to isolate the desired this compound.
Data Presentation
Table 1: Synthesis of 2-(Trifluoromethyl)benzamide via Hydrolysis of 2-(Trifluoromethyl)benzonitrile[3]
| Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Purity (HPLC) | Yield |
| 34.2g 2-trifluoromethyl benzonitrile | 12g NaOH | 200mL water | 100°C | 2h | 98.8% | 89.9% |
| 34.2g 2-trifluoromethyl benzonitrile | 24g NaOH | 200mL water | 100°C | 2h | 98.8% | 89.9% |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzamide from 2-Trifluoromethyl benzoyl chloride and Ammonia Gas[1][2]
-
In a reaction vessel, combine 50 g of 2-Trifluoromethyl benzoyl chloride and 400 g of isopropanol.
-
Cool the mixture to a temperature range of -10°C to 0°C.
-
Purge ammonia gas into the reaction vessel.
-
Allow the reaction to stir for 3.5 hours at this temperature.
-
Ammonium chloride will precipitate out of the solution.
-
Filter the reaction mixture to remove the ammonium chloride and obtain a filtrate.
-
Concentrate the filtrate to obtain the 2-(Trifluoromethyl)benzamide product.
Protocol 2: Synthesis of 2-(Trifluoromethyl)benzamide via Hydrolysis[3]
-
Dissolve 24 g of NaOH in 200 mL of water in a reaction vessel.
-
Add 34.2 g of 2-trifluoromethyl benzonitrile to the solution.
-
Heat the mixture to 100°C and stir for 2 hours.
-
Monitor the reaction by HPLC to ensure the complete consumption of the starting material.
-
Cool the reaction solution to room temperature, which will cause a white solid to precipitate.
-
Collect the solid product by suction filtration and dry.
Protocol 3: General Procedure for Thioamide Synthesis from Nitriles[4]
This protocol describes a general method for converting nitriles to thioamides and can be adapted.
-
To a suitable organic solvent (e.g., butanol), add the nitrile, sulfur, and an aqueous solution of a sulfide, such as sodium hydrogen sulfide (NaHS).
-
Heat the resulting mixture. The reaction pH is ideally maintained between 6 and 10.
-
The reaction can be catalyzed by the presence of sulfur.
-
After the reaction is complete, an acid (e.g., hydrochloric acid, acetic acid, or sulfuric acid) can be added to the reaction mixture.
-
The thioamide product is then isolated.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yields in the synthesis.
References
- 1. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]
Technical Support Center: Conversion of Nitriles to Thioamides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of thioamides from nitriles. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low yields, difficult purifications, and unexpected side reactions during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting nitriles to thioamides?
A1: A variety of reagents can be used for the thionation of nitriles. The choice of reagent often depends on the substrate's reactivity, functional group tolerance, and the desired reaction conditions. Common reagents include:
-
Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀): These are highly effective, traditional thionating agents suitable for a wide range of nitriles. However, they often require high temperatures and can generate phosphorus-containing byproducts that complicate purification.[1][2]
-
Hydrogen Sulfide (H₂S) and its Salts: Gaseous hydrogen sulfide or its salts, like sodium hydrosulfide (NaSH) and ammonium sulfide ((NH₄)₂S), are also used.[3][4] Modern protocols often use NaSH in combination with an additive like magnesium chloride to avoid handling toxic H₂S gas.[3][5]
-
Thioacetic Acid: This reagent, often used with a base such as calcium hydride, offers a milder, solvent-free alternative that is compatible with many sensitive functional groups and minimizes side reactions.[6]
Q2: What is the primary side reaction I should be aware of?
A2: The most common side reaction is the partial or complete hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[7][8] This occurs when water is present in the reaction mixture, especially under the acidic or basic conditions and elevated temperatures often used for thionation.[9][10] While the amide can sometimes be an intermediate to the thioamide, its formation often leads to reduced yields and purification challenges.[7]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[11] By spotting the starting nitrile, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the thioamide product. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can aid in visualization. For volatile compounds or reactions where TLC is not feasible, GC-MS or ¹H NMR of an aliquot from the reaction mixture can be used.
Troubleshooting Guide
This section addresses specific problems encountered during the conversion of nitriles to thioamides.
Problem 1: Low or no yield of the desired thioamide.
| Possible Cause | Suggested Solution |
| Insufficient Reagent Reactivity | For unreactive or sterically hindered nitriles, a more powerful thionating agent (e.g., Lawesson's Reagent) or higher reaction temperatures may be necessary.[5] |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor via TLC until the starting material is fully consumed.[11] |
| Reagent Degradation | Thionating agents like Lawesson's Reagent and P₄S₁₀ are moisture-sensitive. Ensure they are handled under anhydrous conditions. Use freshly opened or properly stored reagents.[1] |
| Product Degradation | Thioamides can be unstable under prolonged heating or harsh acidic/basic conditions. Consider using a milder method (e.g., thioacetic acid) or minimizing reaction time.[6][12] |
Problem 2: The major byproduct is the corresponding amide.
| Possible Cause | Suggested Solution |
| Presence of Water | This is the most common cause of amide formation.[10] Ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous reagents. |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can promote hydrolysis if trace water is present.[7] Use the mildest conditions possible that still allow for complete conversion. Some protocols using Urea-Hydrogen Peroxide (UHP) are specifically designed for mild conversion to amides, highlighting the need to avoid oxidative and hydrative conditions.[13] |
Problem 3: Purification is difficult due to byproducts from Lawesson's Reagent (LR).
| Possible Cause | Suggested Solution |
| Persistent Phosphorus Byproducts | The phosphorus-containing byproducts from LR are often greasy, non-polar solids that co-elute with the desired product during column chromatography.[14][15] |
| Ineffective Workup | A standard aqueous workup may not efficiently remove LR byproducts. A specialized quench is often required. |
| Improved Workup Protocol: | After the reaction is complete (monitored by TLC), cool the mixture and add a polar alcohol like ethanol or ethylene glycol. Refluxing for an additional 1-2 hours converts the LR byproduct into a more polar, easily separable thiophosphonate species.[11][16] Following this treatment, a standard extraction or column chromatography is much more effective.[16] |
Problem 4: Side reactions with halo-substituted aromatic nitriles.
| Possible Cause | Suggested Solution |
| Nucleophilic Aromatic Substitution (SNAr) | Sulfide-based reagents (e.g., NaSH) can act as nucleophiles and displace halogen substituents on activated aromatic rings, leading to undesired byproducts. |
| Use of Non-Nucleophilic Sulfur Source | Employing a method that does not involve highly nucleophilic sulfide ions can prevent this side reaction. The thioacetic acid/calcium hydride method is reported to be effective for haloaryl nitriles without causing SNAr reactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Thionation using Lawesson's Reagent
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrile (1.0 mmol, 1.0 equiv) and Lawesson's Reagent (0.6 mmol, 0.6 equiv).
-
Solvent Addition: Add anhydrous toluene (4-5 mL).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-5 hours).
-
Workup - Byproduct Quench: Cool the reaction mixture to room temperature. Add ethanol (2-3 mL) and heat the mixture to reflux for an additional 2 hours. This step is crucial for converting LR byproducts into more easily removable substances.[11]
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Thionation using Thioacetic Acid and Calcium Hydride
This protocol is suitable for substrates with sensitive functional groups.[6]
-
Setup: In a round-bottom flask, mix the nitrile (1.0 mmol, 1.0 equiv), thioacetic acid (1.2 mmol, 1.2 equiv), and calcium hydride (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the solvent-free mixture at 80 °C. The reaction is typically complete within 1-1.5 hours. Monitor by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add dichloromethane (DCM, 10 mL) and stir for 10 minutes.
-
Filtration & Extraction: Filter the mixture through a pad of Celite to remove inorganic solids. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude thioamide is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Comparative Yield Data
The following table summarizes typical yields for the conversion of various nitriles to thioamides using different methods, demonstrating the efficacy and substrate scope of each protocol.
| Nitrile Substrate | Reagent System | Yield (%) | Reference |
| Benzonitrile | Thioacetic acid / CaH₂ | 95% | [6] |
| 4-Chlorobenzonitrile | Thioacetic acid / CaH₂ | 92% | [6] |
| 4-Methoxybenzonitrile | Thioacetic acid / CaH₂ | 94% | [6] |
| Phenylacetonitrile | Thioacetic acid / CaH₂ | 88% | [6] |
| Benzonitrile | P₄S₁₀ / Pyridine | High | [1] |
| Various Aromatic Nitriles | NaSH / MgCl₂ in DMF | 80-99% | [3] |
Diagrams and Workflows
Caption: General experimental workflow for nitrile to thioamide conversion.
Caption: Desired thionation pathway versus the hydrolysis side reaction.
Caption: Troubleshooting decision tree for low thioamide yield.
References
- 1. Thioamide synthesis by thionation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Purification of crude 2-(Trifluoromethyl)thiobenzamide by column chromatography
This guide provides detailed troubleshooting advice and protocols for the purification of crude 2-(Trifluoromethyl)thiobenzamide using column chromatography, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system for purifying this compound?
A1: The standard stationary phase for this compound is silica gel (230-400 mesh). A common and effective mobile phase is a mixture of a non-polar solvent like n-Hexane or petroleum ether and a more polar solvent like ethyl acetate (EtOAc). The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis, typically starting with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity.
Q2: My compound has a very low Rf value on the TLC plate and is not moving down the column. What should I do?
A2: A low Rf value indicates that the eluent is not polar enough to move the compound. You need to increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture. For example, you can try moving from a 9:1 to a 7:3 or 1:1 Hexane:EtOAc ratio.
Q3: The separation between my product and a key impurity is poor. How can I improve the resolution?
A3: To improve poor separation, consider the following strategies:
-
Optimize the Solvent System: Test various solvent systems with different polarities. Sometimes, adding a small amount of a third solvent, like dichloromethane (DCM), can alter the selectivity.
-
Use a Longer Column: A longer column increases the surface area and allows for better separation between compounds with close Rf values.[1]
-
Reduce Column Loading: Overloading the column with too much crude material can lead to broad, overlapping bands.[1] Ensure the amount of crude product is no more than 1-5% of the mass of the silica gel.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
Q4: I'm observing streaking or "tailing" of my compound on the column. What is the cause and how can I fix it?
A4: Tailing can be caused by several factors:
-
Sample Insolubility: If the compound is not fully dissolved when loaded, it can cause streaking. Ensure the crude sample is dissolved in a minimal amount of solvent before loading.
-
Acidic Compound on Basic Silica or Vice Versa: this compound is weakly acidic. Standard silica gel is slightly acidic. If tailing is severe, you might consider deactivating the silica gel with a small amount of triethylamine (e.g., 0.1-1%) in the eluent.
-
Compound Degradation: Although less common, the compound could be degrading on the stationary phase. If this is suspected, minimizing the time the compound spends on the column by using a slightly more polar solvent system or using a less acidic stationary phase like neutral alumina could help.
Q5: How do I choose between wet and dry loading of my sample onto the column?
A5:
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of the initial eluting solvent and carefully pipetting it onto the top of the column bed. This is quick and easy for samples that are readily soluble in the mobile phase.[2]
-
Dry Loading: Involves pre-adsorbing the crude material onto a small amount of silica gel. The compound is first dissolved in a volatile solvent (like DCM), silica is added to form a free-flowing powder, and the solvent is removed by rotary evaporation. This dry powder is then carefully added to the top of the column. Dry loading is highly recommended as it often results in sharper bands and better separation, especially for less soluble samples.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Elution of Compound | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the eluent. |
| Compound Elutes Too Quickly | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent in the eluent. |
| Poor Separation / Overlapping Bands | - Incorrect solvent system.- Column is overloaded.- Flow rate is too fast.- Improperly packed column. | - Perform thorough TLC analysis to find an optimal solvent system.- Reduce the amount of crude material loaded.[1]- Reduce the flow rate to allow for better equilibration.- Ensure the column is packed uniformly without air bubbles or cracks. |
| Cracked or Channeled Silica Bed | The column ran dry or was packed improperly. | The run is likely compromised. The column must be repacked. Always keep the silica bed wet with the solvent. |
| Compound Degradation | The compound is unstable on the acidic silica gel. | - Minimize purification time.- Consider using a different stationary phase like neutral alumina.- Add a small amount of a base (e.g., 0.1% triethylamine) to the eluent to neutralize the silica. |
Experimental Protocols & Data
Typical Column Chromatography Parameters
The following table summarizes typical starting conditions for the purification of this compound. Final parameters should be optimized based on TLC analysis of the specific crude mixture.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic compounds. |
| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate (Hex:EtOAc) | Start with 95:5 or 90:10 and increase polarity as needed. Ratios up to 80:20 have been used for similar compounds.[4] |
| TLC Analysis | Hex:EtOAc (e.g., 7:3) | Aim for a target Rf value of 0.25 - 0.35 for the desired compound. |
| Sample Loading | Dry Loading | Recommended for best resolution.[2][3] |
| Elution Mode | Isocratic or Gradient | Gradient elution often provides better separation from multiple impurities. |
| Purity Post-Column | >95% | Purity should be confirmed by HPLC or NMR. Purity greater than 98% is often achievable for similar compounds.[5][6] |
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying crude this compound.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane (DCM) or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 7:3 Hexane:EtOAc).
-
Visualize the spots using a UV lamp (254 nm). The ideal solvent system will give your target compound an Rf value of ~0.3.
2. Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[3]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance.[2]
3. Sample Loading (Dry Loading Method):
-
Weigh your crude this compound and dissolve it in a minimal amount of a volatile solvent like DCM.
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand in the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using gradient elution, start with the low-polarity solvent and gradually increase the proportion of the more polar solvent.
5. Fraction Analysis and Work-up:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 6. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Technical Support Center: Chromatography-Free Workup for Thioamide Synthesis
Welcome to the technical support center for chromatography-free workup in thioamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to streamline the purification of thioamides without relying on column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying thioamides?
A1: The primary challenges in thioamide purification often stem from the nature of the thionating reagents used and the properties of the thioamide products themselves. Common issues include:
-
Removal of reagent byproducts: Thionating reagents like Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) generate stoichiometric amounts of phosphorus-containing byproducts that can have similar polarities to the desired thioamide, making separation difficult.[1][2]
-
Handling unreacted starting materials: Incomplete reactions can leave behind starting amides or other reactants that may co-purify with the product.
-
Product stability: Some thioamides can be sensitive to acidic or basic conditions, potentially leading to degradation during workup.[3]
-
Crystallization difficulties: Thioamides may "oil out" or be difficult to crystallize, complicating purification by recrystallization.
Q2: When is a chromatography-free workup a suitable option for my thioamide synthesis?
A2: A chromatography-free workup is ideal in several scenarios:
-
Large-scale synthesis: Eliminating chromatography is highly advantageous for scalability, reducing solvent consumption and processing time.[1][4]
-
When byproducts have significantly different properties: If the byproducts are highly polar or can be chemically modified to be so, they can often be removed by simple extraction or precipitation.[2]
-
Crystalline products: If your thioamide is a solid with good crystallization properties, recrystallization is an excellent and efficient purification method.
Q3: What are the primary methods for chromatography-free purification of thioamides?
A3: The main techniques include:
-
Recrystallization: This is a powerful technique for purifying solid thioamides. The choice of solvent is crucial for success.
-
Liquid-Liquid Extraction: This method is used to separate the thioamide from impurities based on their differential solubility in two immiscible liquid phases.
-
Acid-Base Extraction: This technique is useful if your thioamide has acidic or basic properties, or to remove acidic or basic impurities.
-
Chemical Quenching and Precipitation: In some cases, byproducts can be selectively reacted to form insoluble precipitates that can be filtered off.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatography-free workup of thioamide synthesis.
Issue 1: Persistent Phosphorus Byproducts from Lawesson's Reagent
Problem: After my reaction with Lawesson's reagent, I'm struggling to remove the phosphorus-containing byproducts. They seem to have a similar polarity to my thioamide.
Solution: A highly effective method involves the chemical decomposition of the phosphorus byproducts into more polar, easily removable species.[1][2]
-
Ethylene Glycol Treatment: After the thionation reaction is complete, add ethylene glycol to the reaction mixture and heat. This breaks down the phosphorus byproduct into a more polar species that is soluble in ethylene glycol.[4][5]
-
Phase Separation: After cooling, the reaction mixture will separate into two phases: an organic layer containing your thioamide and an ethylene glycol layer containing the byproduct. The layers can be separated using a separatory funnel.[5]
-
Back-Extraction: To maximize the recovery of your product, the ethylene glycol layer can be back-extracted with the organic solvent used in the reaction (e.g., toluene).[5]
Issue 2: Low Yield After Recrystallization
Problem: I'm losing a significant amount of my thioamide product during recrystallization.
Solution: Low recovery from recrystallization is often due to suboptimal solvent selection or procedural errors.
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the thioamide well at high temperatures but poorly at low temperatures.[6] A two-solvent system (a "good" solvent in which the thioamide is soluble and a "poor" solvent in which it is insoluble) can also be effective.[7]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will result in the product remaining in the mother liquor upon cooling.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals. Rapid cooling can trap impurities.
-
Seeding: If crystals are slow to form, adding a single, pure crystal of the thioamide (a seed crystal) can initiate crystallization.[6]
Issue 3: Product "Oils Out" During Recrystallization
Problem: Instead of forming crystals, my thioamide separates as an oil when the recrystallization solution cools.
Solution: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too quickly.
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of your thioamide.
-
Use a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of your product.
-
Two-Solvent System: Dissolve the oily product in a small amount of a good solvent, then add a poor solvent dropwise at an elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.
-
Increase Solvent Volume: Oiling out can sometimes be caused by a solution that is too concentrated. Add a small amount of additional hot solvent and re-cool.
Data Presentation
Table 1: Solubility of Thioacetamide in Various Solvents at Different Temperatures [8]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 25 | ~10 |
| Ethanol | 25 | ~5 |
| n-Propanol | 25 | ~2 |
| Isopropanol | 25 | ~1.5 |
| n-Butanol | 25 | ~1 |
| Ethyl Acetate | 25 | ~0.5 |
| Acetone | 25 | ~15 |
| Acetonitrile | 25 | ~12 |
Note: This data for thioacetamide can serve as a starting point for selecting a solvent system for other thioamides. The solubility of substituted thioamides will vary depending on their specific structure.
Table 2: Chromatography-Free Workup Yields for Thioamides Synthesized with Lawesson's Reagent [4]
| Starting Amide | Thioamide Product | Yield (%) |
| N-Phenylbenzamide | N-Phenylthiobenzamide | 95 |
| 4-Methyl-N-phenylbenzamide | 4-Methyl-N-phenylthiobenzamide | 92 |
| 4-Bromo-N-phenylbenzamide | 4-Bromo-N-phenylthiobenzamide | 94 |
Experimental Protocols
Protocol 1: Chromatography-Free Workup for Thioamide Synthesis using Lawesson's Reagent[4][5]
This protocol describes a general procedure for the purification of a thioamide following thionation of an amide with Lawesson's reagent.
Materials:
-
Crude reaction mixture containing the thioamide and Lawesson's reagent byproducts.
-
Ethylene glycol
-
Organic solvent (e.g., toluene)
-
Water
-
Activated carbon
-
Heptane (or another suitable anti-solvent for recrystallization)
-
Separatory funnel
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Byproduct Decomposition: After the thionation reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add ethylene glycol (typically 2-3 volumes relative to the reaction solvent) and a small amount of water (e.g., 1 mL per 100 mL of ethylene glycol). Heat the mixture to approximately 95 °C and stir for 3-5 hours to decompose the phosphorus byproducts.
-
Phase Separation: Cool the mixture to about 50 °C and transfer it to a separatory funnel. Allow the layers to separate. The upper layer is the organic phase containing the thioamide, and the lower layer is the ethylene glycol phase containing the decomposed byproducts.
-
Extraction: Drain the lower ethylene glycol layer. Wash the organic layer with water to remove any residual ethylene glycol. To maximize yield, the ethylene glycol layer can be back-extracted with a fresh portion of the organic solvent. Combine all organic layers.
-
Decolorization: Treat the combined organic layers with a small amount of activated carbon to remove colored impurities. Stir for 15-30 minutes at room temperature, then filter through a pad of celite.
-
Recrystallization: Concentrate the filtered organic solution under reduced pressure. To the resulting crude thioamide, add a minimal amount of a suitable hot solvent (e.g., toluene) to dissolve it completely. Slowly add a non-polar anti-solvent (e.g., heptane) until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified thioamide crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Recrystallization of a Thioamide
This protocol provides a general procedure for the purification of a solid thioamide derivative.
Materials:
-
Crude solid thioamide
-
A suitable recrystallization solvent or solvent system
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude thioamide in various solvents at room temperature and upon heating. An ideal solvent will dissolve the thioamide when hot but not at room temperature. Common choices include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or toluene/heptane.[7]
-
Dissolution: Place the crude thioamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly.
Protocol 3: General Liquid-Liquid Extraction for Thioamide Purification
This protocol describes a general liquid-liquid extraction procedure to remove water-soluble impurities from a thioamide product.
Materials:
-
Crude reaction mixture containing the thioamide in an organic solvent.
-
Water or an appropriate aqueous solution (e.g., dilute acid or base).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
-
Preparation: Ensure the crude reaction mixture is dissolved in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of water. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. The less dense layer will be on top. Drain the lower layer into a clean flask. Pour the upper layer out of the top of the funnel into a separate flask to avoid contamination.
-
Repeat (if necessary): For more efficient removal of impurities, the extraction can be repeated with fresh portions of the aqueous solution.
-
Drying: Dry the organic layer containing the purified thioamide over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified thioamide.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Thiobenzamide Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thiobenzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiobenzamides from benzamides?
The most prevalent method for synthesizing thiobenzamides is the thionation of the corresponding benzamide. This typically involves the use of a thionating agent to replace the carbonyl oxygen with a sulfur atom. The most common thionating agents are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀).[1][2] Alternative methods include the Willgerodt–Kindler reaction and protocols using novel thiating agents.[3][4]
Q2: What are the main advantages of Lawesson's Reagent over phosphorus pentasulfide (P₄S₁₀)?
Lawesson's Reagent generally offers milder reaction conditions, shorter reaction times (especially with microwave assistance), and often results in higher yields compared to P₄S₁₀.[5] It is also more soluble in common organic solvents, which can simplify the reaction setup.[6]
Q3: What safety precautions should be taken when working with thionating agents like Lawesson's Reagent?
Thionating agents like Lawesson's Reagent are often moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water. These reagents and their byproducts are also known for their strong, unpleasant odors. Therefore, all manipulations should be performed in a well-ventilated fume hood.[7]
Q4: How can I monitor the progress of my thiobenzamide formation reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the starting benzamide and the appearance of the thiobenzamide product.[7]
Q5: My crude thiobenzamide is an oil, not a solid. How should I proceed with purification?
If the crude product is an oil, it may contain residual solvents or other impurities. It is advisable to first attempt to remove any volatile components under high vacuum. If it remains an oil, it can be purified using column chromatography. The oil should be dissolved in a minimal amount of a suitable solvent before being loaded onto the column.
Troubleshooting Guides
Problem 1: Low or No Yield of Thiobenzamide
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC and consider extending the reaction time until the starting material is consumed.[7] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For Lawesson's Reagent, refluxing in a high-boiling solvent like toluene (around 110 °C) is common.[7] |
| Insufficient Thionating Agent | Ensure the correct stoichiometry of the thionating agent. For Lawesson's Reagent, 0.5-0.6 equivalents relative to the amide are typically used.[7] |
| Poor Solubility of Reagents | Choose a solvent in which both the benzamide and the thionating agent are soluble. Anhydrous toluene or tetrahydrofuran (THF) are common choices.[8] |
| Degradation of Thionating Agent | Use a fresh batch of the thionating agent, as they can degrade over time, especially if exposed to moisture. |
Problem 2: Formation of Multiple Products or Significant Impurities
| Potential Cause | Recommended Solution |
| Side Reactions | Lowering the reaction temperature may help to reduce the rate of side reactions more than the desired reaction. |
| Presence of Water | Ensure that anhydrous solvents and reagents are used, as water can lead to hydrolysis and other side reactions.[9] |
| Reaction with Other Functional Groups | If the starting material contains other reactive functional groups (e.g., hydroxyl groups), consider protecting them before the thionation step. |
| Decomposition of Product | Over-exposure to high temperatures can lead to product degradation. Optimize the reaction time to avoid prolonged heating after the reaction is complete.[9] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Byproducts in Chromatography | The byproducts from thionating agents can sometimes be difficult to separate. A thorough aqueous work-up before chromatography is crucial to remove many of these impurities.[8] Washing with a saturated aqueous solution of sodium bicarbonate can also be beneficial. |
| Streaking or Tailing on TLC/Column | This can be due to the acidic or basic nature of the product or impurities. Consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent. |
| Product is Difficult to Crystallize | If crystallization is challenging, try scratching the inside of the flask to induce nucleation, or use a seed crystal if available. Alternatively, consider purification by column chromatography. |
Data Presentation
Table 1: Comparison of Thionating Agents for Benzamide Thionation
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | Toluene, reflux, 4h | ~90% | [1] |
| Benzamide | P₄S₁₀ | Pyridine, reflux, 6h | ~85% | [1] |
| N-Benzyl-2-pyrrolidinone | Lawesson's Reagent | THF, rt, 30 min | 86% | [1] |
Table 2: Optimization of Reaction Conditions for Thiobenzanilide Synthesis via Willgerodt-Kindler Reaction
| Entry | Base (mol%) | Yield (%) |
| 1 | None | 15 |
| 2 | Na₂S·9H₂O (5) | 65 |
| 3 | Na₂S·9H₂O (10) | 81 |
| 4 | Na₂S·9H₂O (15) | 91 |
| 5 | t-BuOK (15) | 62 |
| 6 | DMAP (15) | 40 |
| 7 | Et₃N (15) | 48 |
| Reaction of benzaldehyde and aniline with sulfur. Data adapted from Okamoto et al., 2007.[3] |
Experimental Protocols
Protocol 1: General Procedure for Thionation of Benzamide using Lawesson's Reagent
This protocol describes a general procedure for the thionation of a benzamide on a 1.0 mmol scale.
Materials:
-
Starting Benzamide (1.0 mmol)
-
Lawesson's Reagent (LR) (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)
-
Anhydrous Toluene (4-5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the benzamide (1.0 mmol) in anhydrous toluene (4-5 mL).
-
Add Lawesson's Reagent (0.5 - 0.6 mmol) to the solution.
-
Place the flask in a heating mantle and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the thiobenzamide.[7]
Protocol 2: One-pot Synthesis of N-aryl-substituted Benzothioamides
This protocol involves a two-step, one-pot procedure for the conversion of N-aryl-substituted benzamides.
Procedure:
-
A mixture of the N-aryl-substituted benzamide (2.5 mmol) and thionyl chloride (5 mL) is heated at 70 °C for 8 hours.
-
The excess thionyl chloride is removed under reduced pressure. The residue is then heated at 120 °C under reduced pressure (50 mmHg) for an additional 2 hours to yield the crude benzimidoyl chloride.
-
The crude benzimidoyl chloride is dissolved in acetonitrile (10 mL).
-
N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1 hour (monitored by TLC).
-
The solvent is evaporated, and ethanol is added to the residue to crystallize the N-aryl-substituted benzothioamide product.[4]
Mandatory Visualization
Caption: General experimental workflow for thiobenzamide synthesis.
Caption: Troubleshooting workflow for low yield in thiobenzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
Preventing hydrolysis of thioamides during reaction workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to thioamide stability, particularly in preventing hydrolysis during reaction workups.
Frequently Asked Questions (FAQs)
Q1: What is thioamide hydrolysis and why is it a concern during reaction workup?
Thioamide hydrolysis is a chemical reaction in which a thioamide functional group reacts with water to convert back to the corresponding amide, releasing hydrogen sulfide. This is a significant concern during reaction workup because it leads to the loss of the desired thioamide product and the formation of an amide impurity, which can be difficult to separate. This unwanted side reaction compromises yield and purity.
Q2: Under what conditions are thioamides most susceptible to hydrolysis?
Thioamides are most vulnerable to hydrolysis under strongly acidic conditions.[1] While they are generally more resistant to hydrolysis than amides, especially under basic conditions, prolonged exposure to strong acids like trifluoroacetic acid (TFA) can promote significant degradation.[2][3] Certain metal salts, such as those of silver and mercury, can also facilitate hydrolysis.[4]
Q3: How does pH affect the stability of thioamides?
The stability of thioamides is highly pH-dependent.
-
Acidic Conditions (pH < 4): Thioamides are highly susceptible to hydrolysis. The sulfur atom can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water.[2][5]
-
Neutral Conditions (pH ≈ 7): Thioamides are kinetically stable at neutral pH, with very slow rates of spontaneous hydrolysis.[6]
-
Basic/Alkaline Conditions (pH > 8): Thioamides are generally more stable and less prone to hydrolysis compared to their amide counterparts under basic conditions.[3][7] However, very strong basic conditions might lead to deprotonation and other side reactions.[7]
Q4: Are there alternatives to standard aqueous workups to prevent hydrolysis?
Yes, several strategies can be employed to minimize contact with water and harsh conditions:
-
Anhydrous Workup: Performing the workup using anhydrous organic solvents can significantly reduce the risk of hydrolysis.[1]
-
Non-Aqueous Acid/Base Quenching: If an acid or base quench is necessary, use non-aqueous alternatives or perform the quench at low temperatures to minimize reaction time.
-
Direct Filtration/Crystallization: For reactions that yield a clean, solid product, direct filtration or crystallization from the reaction mixture can bypass the need for an aqueous wash.[8]
-
Specialized Workups: For specific reagents like Lawesson's reagent, specialized non-aqueous workups using reagents like ethylene glycol have been developed to decompose byproducts without introducing water.[9][10]
Troubleshooting Guides
Problem: My thioamide is degrading during an acidic workup (e.g., TFA cleavage).
Symptoms:
-
Low yield of the desired thioamide-containing product.
-
Presence of the corresponding amide as a major byproduct, confirmed by LC-MS or NMR.
-
Evidence of chain scission in peptide synthesis.[2]
Possible Causes:
-
Prolonged exposure to strong acid (e.g., TFA) in the presence of trace amounts of water.[2]
-
The thioamide sulfur acts as a nucleophile, leading to an Edman-like degradation that cleaves the peptide backbone.[1]
Solutions:
| Solution ID | Description | Rationale | Key Considerations |
| TS-01 | Reduce Acid Exposure Time | Minimize the duration of the acidic cleavage step to the shortest time necessary for deprotection. | Requires careful optimization for each specific substrate to ensure complete deprotection while minimizing thioamide degradation. |
| TS-02 | Use Weaker Acid Cocktails | Employ weaker acidic conditions that are sufficient for cleavage from highly acid-sensitive resins (e.g., 2-chlorotrityl resin) but less harsh on the thioamide. | May not be suitable for removing more robust protecting groups.[2] |
| TS-03 | Protect the Thioamide | Convert the thioamide to a thioimidate prior to the acidic workup. The thioimidate is stable to strong acids and can be converted back to the thioamide afterward.[2][11] | This adds steps to the synthesis but is a highly effective and general strategy for preserving the thioamide.[2][12] |
Problem: My workup is complicated by byproducts from the thionation reagent (e.g., Lawesson's reagent).
Symptoms:
-
Difficulty purifying the thioamide product via extraction or standard chromatography.
-
Presence of phosphorus-containing impurities in NMR or MS.
Possible Cause:
-
The stoichiometric byproducts of Lawesson's reagent have polarities similar to the desired thioamide product, making separation by standard methods challenging.[9]
Solutions:
| Solution ID | Description | Rationale | Key Considerations |
| TS-04 | Ethylene Glycol Workup | After the reaction, treat the mixture with ethylene glycol at an elevated temperature. | This method avoids chromatography and the generation of phosphorus-containing aqueous waste, making it scalable.[9][10][13] |
| TS-05 | Basic Aqueous Wash | Use a basic aqueous solution (e.g., saturated NaHCO₃) during the workup. | This converts the byproduct into a water-soluble thiophosphonate, but it generates phosphorus-containing aqueous waste.[13] |
Data Summary
Table 1: Relative Stability of Thioamides under Various Workup Conditions
| Condition | pH Range | Risk of Hydrolysis | Recommended Action |
| Strong Acid | < 4 | High | Avoid or minimize exposure time. Use thioimidate protection.[1][2] |
| Weak Acid | 4 - 6 | Moderate | Use low temperatures and minimize exposure time. |
| Neutral | 6 - 8 | Low | Standard aqueous workup is generally safe.[6] |
| Basic | > 8 | Very Low | Generally safe; thioamides are more stable than amides.[3][7] |
Table 2: Efficacy of Thioimidate Protection in TFA
| Compound Type | Cleavage Cocktail | Exposure Time | Hydrolysis to Thioester (%) | Yield of Intact Product (%) |
| Thioimidate Peptide | HFIP/DCM (1:1) | - | 7 | 93 |
| Thioimidate Peptide | TFA | - | 21 | 79 |
| Unprotected Thioamide | TFA | 6 hours | Significant Degradation | Low / Not Isolated |
Data adapted from a study on thioimidate stability in peptide synthesis.[2] This demonstrates that while some hydrolysis can still occur with hygroscopic TFA, the thioimidate strategy provides serviceable yields where the unprotected thioamide fails.
Experimental Protocols
Protocol 1: General Anhydrous Workup
-
Reaction Quenching: Cool the reaction mixture to 0 °C. If quenching is required, add a non-aqueous quencher (e.g., triethylamine for an acidic reaction, or acetic acid for a basic one) dropwise.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Extraction (if necessary): Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash with brine if necessary to remove inorganic salts, minimizing contact time. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate. Purify the crude product by column chromatography using anhydrous solvents or by recrystallization.
Protocol 2: Ethylene Glycol Workup for Lawesson's Reagent Reactions
This protocol is adapted from Hu and co-workers.[9]
-
Reaction Completion: Once the thionation reaction is complete (monitored by TLC), cool the reaction mixture (e.g., in toluene) to room temperature.
-
Byproduct Decomposition: Add ethylene glycol (excess, e.g., ~0.6 mL per 1 mmol of amide) and a small amount of water (e.g., ~1 drop per 1 mL of ethylene glycol). Heat the resulting mixture to 95 °C and stir for 2-3 hours.
-
Phase Separation: Cool the mixture. Add a suitable organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Wash and Dry: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the resulting thioamide by recrystallization.
Protocol 3: Thioamide Protection as a Thioimidate
This protocol is a general representation of methods described in the literature.[2][12]
-
Dissolution: Dissolve the thioamide-containing substrate in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Alkylation: Add an alkylating agent (e.g., methyl iodide or p-azidobenzyl bromide, 1.5-2.0 equivalents).
-
Base (if necessary): For secondary thioamides, a non-nucleophilic base may be required. For primary thioamides, the reaction often proceeds without a base.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.
-
Workup: Quench the reaction if necessary and remove the solvent under reduced pressure. The crude thioimidate can then be purified or used directly in the next step (e.g., acidic deprotection).
Visualizations
Caption: Simplified mechanism of acid-catalyzed thioamide hydrolysis.
Caption: Workflow for protecting thioamides as thioimidates.
Caption: Decision tree for selecting a suitable workup procedure.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Removal of unreacted starting materials from thioamide products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials and byproducts from thioamide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude thioamide products?
A1: The most prevalent techniques for purifying thioamides are silica gel column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the physical properties of the thioamide (e.g., polarity, crystallinity) and the nature of the impurities. For many standard thioamide syntheses, particularly those using Lawesson's reagent, column chromatography is a common purification step.[1][2]
Q2: I've synthesized a thioamide using Lawesson's reagent and I'm struggling to remove the phosphorus-containing byproducts. What should I do?
A2: A common strategy is to treat the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol, and heat it to reflux for a couple of hours.[2][3] This converts the phosphorus byproducts into more polar species, which can then be more easily separated from the desired thioamide product by column chromatography or even a chromatography-free workup involving extraction and recrystallization.[3][4]
Q3: How do I choose an appropriate solvent system for purifying my thioamide by column chromatography?
A3: The selection of a suitable eluent for column chromatography should be guided by Thin Layer Chromatography (TLC) analysis of your crude product.[1] A common solvent system for thioamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2][4] The ratio of these solvents is adjusted to achieve good separation between your thioamide product and any impurities. A good starting point for many thioamides of intermediate polarity is a 10-50% ethyl acetate in hexane mixture.[5]
Q4: Can I use recrystallization to purify my thioamide? How do I select a suitable solvent?
A4: Recrystallization can be a very effective method for purifying solid thioamides. The ideal recrystallization solvent is one in which your thioamide is sparingly soluble at room temperature but highly soluble when heated. The principle of "like dissolves like" can be a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] Common solvent systems for recrystallization of organic compounds include ethanol/water, acetone/water, and hexane/ethyl acetate mixtures.[6][7] For some thioamides, a mixture of toluene and heptane has been used successfully for recrystallization.[2]
Q5: What are scavenger resins and can they be used to purify thioamides?
A5: Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess starting materials or byproducts from a reaction mixture, simplifying purification. For thioamide synthesis, if you have unreacted amine starting materials, an isocyanate or sulfonic acid-functionalized resin could be effective.[8] If your reaction has acidic byproducts, a carbonate resin could be used to neutralize and remove them.[8] The general procedure involves stirring the crude product solution with the appropriate resin, followed by simple filtration to remove the resin-bound impurities.
Troubleshooting Guides
Problem: Low Yield of Thioamide After Purification
If you are experiencing a low recovery of your thioamide product after purification, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC to ensure all the starting material has been consumed before beginning the work-up and purification. |
| Product Loss During Extraction | Ensure the correct pH of the aqueous phase during liquid-liquid extraction to prevent your thioamide from partitioning into the aqueous layer. Perform back-extractions of the aqueous layer to recover any dissolved product. |
| Improper Column Chromatography Conditions | The chosen eluent may be too polar, causing your product to elute too quickly with impurities. Conversely, if the eluent is not polar enough, your product may not elute from the column at all. Optimize the solvent system using TLC first. Ensure the column is not overloaded with crude material, as this can lead to poor separation and product loss.[9] |
| Product Precipitation During Work-up | If your thioamide is a solid, it may precipitate out of solution during transfers or extractions. Ensure you are using a sufficient volume of solvent to keep your product dissolved. |
| Product Degradation | Thioamides can be susceptible to degradation under certain conditions. Avoid exposure to harsh acidic or basic conditions and high temperatures for prolonged periods.[10][11] If degradation is suspected, consider using milder purification techniques and ensuring all solvents are high purity and free of contaminants. |
Problem: Product Contains Impurities After Purification
If your final thioamide product is not pure, consult the following guide.
| Potential Cause | Suggested Solution |
| Co-elution of Impurities during Column Chromatography | The polarity of your product and the impurity may be too similar for effective separation with the current eluent. Try a different solvent system, a shallower gradient, or consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Incomplete Removal of Phosphorus Byproducts | If Lawesson's reagent was used, residual phosphorus byproducts may be present. Treat the crude mixture with ethanol or ethylene glycol before chromatography to convert them to more polar species that are easier to separate.[2][3] |
| Insufficient Washing During Recrystallization | After filtering the recrystallized solid, ensure it is washed with a small amount of cold recrystallization solvent to remove any mother liquor containing dissolved impurities.[6] |
| Use of Scavenger Resins | For persistent impurities like unreacted amines or acidic byproducts, consider using a scavenger resin. An isocyanate or sulfonic acid resin can remove excess amines, while a carbonate resin can remove acidic impurities.[8] |
Experimental Protocols
Detailed Protocol for Purification of a Thioamide by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of a thioamide from a crude reaction mixture.
1. Preparation of the Crude Sample:
-
After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
If Lawesson's reagent was used, add ethanol (approximately 2 mL per 1 mmol of starting amide) to the crude residue and heat the mixture to reflux for 2 hours. This will help to convert the phosphorus byproducts into more polar compounds.[2]
-
After cooling, again remove the solvent under reduced pressure.
2. Adsorption of the Sample onto Silica Gel (Dry Loading):
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to this solution.
-
Gently swirl the flask until the silica gel is freely flowing.
-
Remove the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
3. Packing the Chromatography Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using a slurry method with your chosen starting eluent (a non-polar solvent mixture, e.g., 5% ethyl acetate in hexanes). Ensure the silica gel bed is well-compacted and level.
4. Loading the Sample and Elution:
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Gently tap the column to ensure a level surface.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
Carefully add the eluent to the column and begin elution.
-
Collect fractions and monitor the elution of your thioamide product by TLC.
5. Isolation of the Purified Thioamide:
-
Combine the fractions containing the pure thioamide product (as determined by TLC).
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified thioamide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. suprasciences.com [suprasciences.com]
- 9. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Identifying and characterizing byproducts in thiobenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during the synthesis of thiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiobenzamide?
A1: The most prevalent methods for thiobenzamide synthesis are:
-
The Willgerodt-Kindler Reaction: This reaction typically involves the use of benzaldehyde, an amine (like morpholine or aqueous ammonia), and elemental sulfur.[1] It is a versatile method but can sometimes lead to complex mixtures and challenging purifications.[2]
-
Thionation of Benzamide: This involves the conversion of the carbonyl group of benzamide to a thiocarbonyl group using a thionating agent. The most common reagents for this are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).[3][4][5]
-
From Benzonitrile: Thiobenzamide can be synthesized from benzonitrile, typically by reaction with a source of hydrogen sulfide (H₂S) or its salts under various conditions.[6]
Q2: I have a low yield in my thiobenzamide synthesis. What are the general troubleshooting steps?
A2: Low yields can stem from various factors depending on the synthetic route. Here are some general troubleshooting strategies:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry, as moisture can lead to unwanted side reactions.
-
Reaction Conditions: Optimize reaction temperature and time. Incomplete reactions or decomposition of products can occur if conditions are not ideal. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[7]
-
Stoichiometry: Carefully control the stoichiometry of reactants. An excess of one reactant may lead to the formation of byproducts.
-
Purification: Yield loss can occur during work-up and purification. Optimize extraction and chromatography conditions to minimize loss of the desired product.
Troubleshooting Guides by Synthetic Route
The Willgerodt-Kindler Reaction
Problem: My reaction mixture is a complex, inseparable mess.
-
Possible Cause: The Willgerodt-Kindler reaction is known to sometimes produce complex mixtures, especially under harsh conditions.[2]
-
Solution:
-
Catalyst: The addition of a base catalyst, such as sodium sulfide nonahydrate (Na₂S·9H₂O), can improve yields and potentially reduce byproduct formation by facilitating the reaction under milder conditions.[1]
-
Solvent: The choice of solvent can influence the reaction outcome. While DMF is common, exploring other high-boiling polar aprotic solvents might be beneficial.
-
Microwave Irradiation: Employing microwave heating can significantly shorten reaction times and may lead to cleaner reaction profiles.[8]
-
Problem: The yield of thiobenzamide is consistently low.
-
Possible Cause: Incomplete reaction or competing side reactions.
-
Solution:
-
Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrates.
-
Excess Reagents: Using an excess of the amine and sulfur is often necessary to drive the reaction to completion.[2]
-
Thionation of Benzamide with Lawesson's Reagent
Problem: I am having difficulty purifying my thiobenzamide from a major byproduct.
-
Possible Cause: A common byproduct in thionation reactions using Lawesson's reagent is a six-membered phosphorus-containing ring, which can have a similar polarity to the desired thioamide, making chromatographic separation difficult.[3]
-
Solution:
-
Byproduct Decomposition: After the thionation is complete, the reaction mixture can be treated with ethanol or ethylene glycol and heated. This breaks down the phosphorus byproduct into more polar species that are easier to remove during aqueous work-up.[3]
-
Recrystallization: Thiobenzamide is often a crystalline solid. Recrystallization from a suitable solvent system can be a highly effective purification method.
-
Problem: The reaction is sluggish or does not go to completion.
-
Possible Cause: Lawesson's reagent can degrade upon storage. The reaction may also be sterically hindered depending on the amide.
-
Solution:
-
Reagent Quality: Use freshly opened or properly stored Lawesson's reagent.
-
Solvent: High-boiling solvents like toluene or xylene are typically used to ensure the reaction goes to completion.
-
Mechanochemical Activation: Liquid-assisted grinding (mechanochemistry) has been shown to be an efficient, solvent-minimized method for thionation with Lawesson's reagent, sometimes providing better yields than solution-phase reactions.[9]
-
Synthesis from Benzonitrile
Problem: My reaction results in a significant amount of unreacted benzonitrile.
-
Possible Cause: Inefficient reaction conditions or catalyst deactivation.
-
Solution:
-
Catalyst/Reagent: The choice of sulfur source and any catalyst is critical. H₂S-based salts in supercritical CO₂ have been shown to be effective.[6] Ensure the catalyst is active and used in the correct proportion.
-
Pressure and Temperature: Reactions involving gases like H₂S often require elevated pressure and temperature to proceed efficiently. Optimize these parameters for your specific setup.
-
Problem: I am observing the formation of benzamide as a byproduct.
-
Possible Cause: The presence of water in the reaction mixture can lead to the hydrolysis of benzonitrile to benzamide, which may then be partially converted to thiobenzamide.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Byproduct Characterization Data
| Byproduct/Impurity | Potential Origin | Characterization Notes |
| Benzonitrile | Unreacted starting material (synthesis from benzonitrile); Potential decomposition product. | Can be detected by GC-MS and identified by its characteristic mass spectrum and retention time. In ¹H NMR, it will show aromatic protons but no amide/thioamide protons. |
| Benzamide | Hydrolysis of benzonitrile; Incomplete thionation of benzamide. | Detectable by HPLC and LC-MS. Its mass spectrum will show a molecular ion corresponding to C₇H₇NO. ¹H and ¹³C NMR spectra are distinct from thiobenzamide.[10] |
| Elemental Sulfur (S₈) | Excess reagent from Willgerodt-Kindler reaction. | Often insoluble in common organic solvents and can be removed by filtration. |
| Phosphorus-containing byproducts | From thionation with Lawesson's reagent. | Can be identified by ³¹P NMR spectroscopy.[3] |
| Dibenzenylazosulphime | Oxidation product of the condensation of benzonitrile and thiobenzamide. | Can be identified by mass spectrometry and comparison to literature data. |
Experimental Protocols
Protocol 1: Purification of Thiobenzamide from Lawesson's Reagent Byproduct
-
Reaction Completion: Monitor the thionation of benzamide with Lawesson's reagent in toluene by TLC until the starting amide is consumed.
-
Byproduct Quenching: Cool the reaction mixture to room temperature. Add an excess of ethanol (e.g., 2 mL for a 1 mmol scale reaction) and heat the mixture to reflux for 2 hours.[3]
-
Work-up: Remove the volatiles under reduced pressure. Dilute the residue with ethyl acetate and perform an aqueous work-up (e.g., washing with water and brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude thiobenzamide by silica gel column chromatography or recrystallization.[3]
Protocol 2: General Method for HPLC-UV Analysis of a Thiobenzamide Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both thiobenzamide and potential byproducts absorb (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram for the retention times and peak areas of thiobenzamide and any impurities. Compare with standards if available.
Protocol 3: Characterization of Impurities by GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature gradient to separate components with different boiling points (e.g., initial temperature of 50°C, ramp to 280°C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify known impurities.
Visualizations
References
- 1. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2 | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Enhancing Thionation of Benzamides
Welcome to the technical support center for the thionation of benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, enabling the optimization of thioamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My thionation reaction of a benzamide using Lawesson's Reagent (LR) is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in thionation reactions with Lawesson's Reagent are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) until the starting benzamide is fully consumed.[1]
-
Suboptimal Temperature: Temperature plays a significant role in the reaction rate. While traditionally carried out at elevated temperatures in solvents like toluene or xylene, some benzamides may require different temperature optima to avoid degradation.[2][3] For instance, some reactions can be successfully conducted at room temperature in THF, provided the reagent is fully dissolved.[3] Microwave-assisted synthesis can also be employed to shorten reaction times and potentially improve yields.[1][4]
-
Inappropriate Solvent: The choice of solvent can significantly affect the solubility of both the benzamide and Lawesson's Reagent, thereby influencing the reaction rate. Toluene, xylene, and THF are commonly used solvents.[3][5] The reaction proceeds best in the least polar liquid additives like THF under mechanochemical conditions.[5][6]
-
Reagent Quality and Stoichiometry: Ensure the Lawesson's Reagent is of good quality, as it can degrade upon exposure to moisture. Using an appropriate molar ratio of LR to the benzamide is also critical; typically, 0.5 equivalents of LR are used for every 1 equivalent of the amide.[5]
Q2: I am having difficulty purifying my thioamide product from the phosphorus-containing byproducts of Lawesson's Reagent. What are some effective purification strategies?
A2: The byproducts of Lawesson's Reagent often have similar polarities to the desired thioamide, making purification by column chromatography challenging.[7] Here are some effective strategies to simplify purification:
-
Byproduct Decomposition: After the reaction is complete, the phosphorus-containing byproducts can be converted into more polar species that are easier to remove. This can be achieved by adding an excess of ethanol or ethylene glycol to the cooled reaction mixture and refluxing for a period.[1][7][8] This treatment decomposes the six-membered ring byproduct into a more polarized species, simplifying subsequent purification.[7][8][9]
-
Aqueous Work-up: A thorough aqueous work-up is crucial before chromatographic purification. Washing the organic extract with copious amounts of water can help remove a significant portion of the byproducts.[3]
-
Chromatography-Free Procedures: For larger-scale reactions, a chromatography-free purification process has been developed. This involves using ethylene glycol to decompose the byproducts, followed by phase separation, extraction, and recrystallization of the final product.[7][8]
-
Silica Gel Filtration: In some cases, a simple filtration through a plug of silica gel can be sufficient to remove the majority of the phosphorus byproducts after the decomposition step.[10]
Q3: Are there any alternatives to Lawesson's Reagent for the thionation of benzamides that might offer better yields or easier workup?
A3: Yes, several alternatives to Lawesson's Reagent are available, each with its own advantages:
-
Phosphorus Pentasulfide (P₄S₁₀): This is a classical thionating agent, but it often requires harsher reaction conditions and may lead to lower yields compared to LR.[11]
-
Davy's Reagents: These are a class of thionating agents that can be effective alternatives to LR.[12]
-
Curphey's Reagent: The combination of phosphorus pentasulfide with hexamethyldisiloxane (HMDO) forms Curphey's reagent, which has shown higher reactivity than Lawesson's reagent for the thionation of some substrates.[13][14]
-
Novel Air-Stable Thionating Reagents: Recently, a novel air- and thermally-stable, odorless thionating reagent has been developed that does not release H₂S. This reagent has demonstrated high efficiency for the thionation of a broad range of amides with excellent chemoselectivity and functional group tolerance.[15]
-
N-isopropyldithiocarbamate isopropyl ammonium salt: This novel thiating reagent has been used for the one-pot transformation of N-aryl-substituted benzamides to their corresponding thioamides in excellent yields under mild conditions and with short reaction times.[16][17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed.[1] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Consider microwave-assisted heating to potentially improve the yield and reduce reaction time.[1][4][18] | |
| Inappropriate solvent. | Use a solvent that ensures good solubility of both the benzamide and Lawesson's Reagent, such as toluene, xylene, or THF.[3][5] | |
| Poor quality of Lawesson's Reagent. | Use fresh, high-quality Lawesson's Reagent. | |
| Difficult Purification | Co-elution of product and byproducts during chromatography. | Decompose the phosphorus byproducts by refluxing with ethanol or ethylene glycol after the reaction is complete.[1][7][8] |
| Insufficient removal of byproducts before chromatography. | Perform a thorough aqueous work-up before column chromatography.[3] | |
| For large-scale reactions, consider a chromatography-free workup involving phase separation and recrystallization.[7][8] | ||
| Formation of Side Products | Reaction with other functional groups in the molecule. | Amides are generally more reactive towards Lawesson's reagent than esters, allowing for chemoselective thionation.[2][11] For complex molecules, consider a milder or more selective thionating agent.[15] |
Quantitative Data Summary
Table 1: Comparison of Thionating Reagents for Benzamide Thionation
| Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene or THF, reflux or RT[3] | Good to excellent[3][5] | Milder conditions than P₄S₁₀, commercially available.[1] | Byproducts can complicate purification.[7] |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, excess reagent[11] | Moderate[2] | Readily available. | Harsher conditions, often lower yields.[12] |
| Curphey's Reagent (P₄S₁₀/HMDO) | Refluxing toluene or xylene[10] | Good to excellent[13][14] | Higher reactivity than LR for some substrates.[13][14] | Requires preparation from two components. |
| Novel Air-Stable Reagent | Optimized conditions | Moderate to excellent[15] | Air- and thermally-stable, odorless, excellent chemoselectivity.[15] | May not be as widely available as LR. |
| N-isopropyldithiocarbamate isopropyl ammonium salt | Room temperature, short reaction time[16] | Excellent[16][17] | One-pot procedure, mild conditions, simple work-up.[16][17] | Specific to N-aryl-substituted benzamides. |
Experimental Protocols
Protocol 1: General Procedure for Thionation of Benzamides using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzamide (1.0 equiv) in an appropriate solvent (e.g., toluene or THF).
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 equiv) to the solution at room temperature.[5][7]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[1][7] Alternatively, for some substrates, the reaction can be stirred at room temperature in THF.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol or ethylene glycol and heat the mixture to reflux for 2 hours to decompose the phosphorus byproducts.[1][7]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Thionation of Benzamides
-
Reaction Setup: In a microwave vial, combine the benzamide (1.0 equiv) and Lawesson's Reagent (1.0 equiv).
-
Solvent: Add a suitable solvent (e.g., toluene).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 100-150°C) for a short duration (e.g., 2-10 minutes).[1][4]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for the thionation of benzamides.
Caption: Troubleshooting logic for improving the yield of benzamide thionation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. mdpi.com [mdpi.com]
- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. audreyli.com [audreyli.com]
- 11. Lawesson's Reagent [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Guide to Purity Analysis of 2-(Trifluoromethyl)thiobenzamide: HPLC-UV and Alternative Methods
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of 2-(Trifluoromethyl)thiobenzamide, a key building block in medicinal chemistry. We will explore a robust HPLC-UV methodology and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The purity of this compound can be determined using several analytical techniques. While HPLC-UV is a widely adopted method due to its sensitivity and quantitative power, other methods like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) offer complementary information.[1] A multi-step analytical approach is often essential for comprehensive validation.[1]
| Parameter | HPLC-UV | ¹H and ¹³C NMR Spectroscopy | Mass Spectrometry (ESI-MS) |
| Primary Use | Purity assay and impurity profiling | Structural confirmation and identification of major impurities | Molecular weight verification and identification of trace impurities |
| Quantitative Capability | Excellent | Good for major components (qNMR) | Semi-quantitative without standards |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Very High (pg to fg range) |
| Throughput | High | Low to moderate | High |
| Instrumentation Cost | Moderate | High | High |
| Typical Run Time | 15-30 minutes | 5-60 minutes per nucleus | < 5 minutes |
| Strengths | Robust, reproducible, excellent for quantitation of known impurities. | Provides detailed structural information, definitive for structure elucidation. | High sensitivity, provides molecular weight information. |
| Limitations | Requires reference standards for impurity identification. | Lower sensitivity, complex mixtures can be difficult to interpret. | Can suffer from ion suppression, may not be suitable for non-ionizable compounds. |
Experimental Workflow for HPLC-UV Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of this compound using HPLC-UV.
Caption: Workflow for the purity analysis of this compound by HPLC-UV.
Detailed Experimental Protocols
HPLC-UV Method for Purity Analysis
This method is based on established protocols for benzamide derivatives and fluorine-containing compounds, providing a robust starting point for method development and validation.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with 30% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm. The thioamide chromophore is expected to have strong absorbance at this wavelength.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Alternative Method: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is an invaluable tool for the structural confirmation of this compound and the identification of any significant impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Proton (¹H) NMR:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Scans: Acquire 16 scans with a relaxation delay of 1 second.
-
-
Carbon (¹³C) NMR:
-
Scans: Acquire 1024 scans with a relaxation delay of 2 seconds.[1]
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Alternative Method: Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry is used for the verification of the molecular weight of the target compound and for the detection of trace-level impurities.
-
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Mode: Positive Ion Mode.
-
Scan Range: m/z 100-500.[1]
-
Sample Preparation: Dilute the sample from the HPLC analysis in a 50:50 Acetonitrile:Water mixture to a concentration of approximately 10 µg/mL.[1]
Conclusion
The HPLC-UV method presented provides a reliable and robust approach for the routine purity analysis of this compound. Its high sensitivity, quantitative accuracy, and high throughput make it well-suited for quality control environments. For comprehensive characterization and in-depth impurity profiling, it is recommended to use HPLC-UV in conjunction with orthogonal techniques such as NMR and Mass Spectrometry to ensure the identity, purity, and quality of the synthesized compound.
References
Quantitative NMR: A Powerful Tool for Thioamide Characterization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical analysis, accurate and reliable characterization of compounds is paramount. Thioamides, a class of organic compounds containing a thioamide group (-C(=S)N<), are present in numerous biologically active molecules and pharmaceutical agents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a robust and precise method for the characterization and purity determination of these important compounds, offering distinct advantages over traditional chromatographic techniques. This guide provides an objective comparison of qNMR with other analytical methods for thioamide characterization, supported by experimental data and detailed protocols.
The qNMR Advantage for Thioamide Analysis
Quantitative ¹H NMR (q¹H-NMR) operates on the principle that the integral of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. This intrinsic property makes qNMR a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.[1] This is a significant advantage over techniques like High-Performance Liquid Chromatography (HPLC), which often rely on the availability of pure reference standards for each compound being analyzed.[2]
The versatility of qNMR allows for the simultaneous quantification of the main component and any proton-bearing impurities in a single experiment, provided their signals are resolved.[3] This provides a comprehensive purity profile of the thioamide sample. Furthermore, qNMR is non-destructive, preserving the sample for further analysis if needed.[1]
Performance Comparison: qNMR vs. Other Methods
While direct comparative studies on a wide range of thioamides are not extensively published, the principles of qNMR and data from analogous compounds demonstrate its superior or equivalent performance to other methods like HPLC. The accuracy and precision of qNMR are well-established, with international collaborative studies showing its competence to obtain quantification performance and accuracy comparable to conventional primary methods of measurement.[4][5]
To illustrate the comparative performance, let's consider a hypothetical, yet representative, analysis of a thioamide drug substance, "Thioamide X," by both qNMR and HPLC-UV.
Table 1: Comparison of Analytical Methods for the Purity Determination of Thioamide X
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal integral is directly proportional to the number of nuclei. | Differential partitioning between a mobile and stationary phase, with UV detection.[6] |
| Purity Assay (%) | 99.2 ± 0.2 | 99.1 ± 0.3 |
| Precision (RSD, n=6) | ≤ 0.5% | ≤ 1.0% |
| Accuracy (Recovery, %) | 98.0 - 102.0% | 98.0 - 102.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[7] | Typically requires a certified reference standard of the thioamide analyte. |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[8] | More complex, often involving filtration and preparation of a mobile phase.[6] |
| Information Provided | Absolute purity, structural information, and simultaneous quantification of impurities.[3] | Relative purity based on peak area percentage, retention time. |
This table presents typical expected performance values based on the capabilities of each technique.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable quantitative data. Below are representative protocols for qNMR and HPLC analysis of a thioamide.
Quantitative ¹H NMR (qNMR) Protocol for Thioamide Analysis
This protocol is a general guideline and may require optimization for specific thioamides.[9]
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the thioamide sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube. The choice of internal standard is critical and should have signals that do not overlap with the analyte signals.[7][10]
- Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.[7]
- Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
- Use a 90° pulse angle to ensure maximum signal intensity.
- Set a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure full relaxation between scans. A typical starting point is a D1 of 30-60 seconds.
- Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio (S/N > 250:1 for precise integration).
- Do not spin the sample to avoid spinning sidebands.
3. Data Processing and Quantification:
- Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting the signal shape.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the well-resolved signals of the thioamide and the internal standard.
- Calculate the purity of the thioamide using the following equation:
HPLC-UV Protocol for Thioamide Analysis
This is a general protocol and requires method development and validation for a specific thioamide.
1. Sample and Mobile Phase Preparation:
- Prepare a stock solution of the thioamide sample of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
- Filter all solutions through a 0.45 µm filter before use.
2. HPLC Analysis:
- Use a suitable HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
- Set the column temperature (e.g., 30 °C).
- Set the flow rate (e.g., 1.0 mL/min).
- Set the UV detection wavelength to the λmax of the thioamide.
- Inject a fixed volume (e.g., 10 µL) of the sample and calibration standards.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Determine the concentration of the thioamide in the sample solution from the calibration curve.
- Calculate the purity of the thioamide based on the measured concentration and the initial weight of the sample.
Visualizing the Workflow and Comparison
To better understand the processes and relationships, the following diagrams are provided.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)thiobenzamide and 2-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-(trifluoromethyl)thiobenzamide and 2-(trifluoromethyl)benzamide. The introduction of a trifluoromethyl group at the ortho position significantly influences the electronic properties of the benzamide and thiobenzamide cores, impacting their reactivity in various chemical transformations. This document outlines the synthesis of these compounds and presents a framework for their comparative reactivity in key chemical reactions, supported by detailed experimental protocols and expected outcomes based on established chemical principles.
Synthesis of Target Compounds
The synthesis of 2-(trifluoromethyl)benzamide is well-documented, while a plausible synthetic route for its thioamide analogue can be readily achieved from the benzamide itself.
Synthesis of 2-(Trifluoromethyl)benzamide
2-(Trifluoromethyl)benzamide can be synthesized via the amidation of 2-(trifluoromethyl)benzoyl chloride.[1]
-
Reaction Scheme:
Caption: Synthesis of 2-(trifluoromethyl)benzamide.
Synthesis of this compound
The thionation of 2-(trifluoromethyl)benzamide using Lawesson's reagent is a standard and effective method for the synthesis of the corresponding thiobenzamide.[2][3][4]
-
Reaction Scheme:
Caption: Synthesis of this compound.
Comparative Reactivity Analysis
The presence of the electron-withdrawing trifluoromethyl group is anticipated to increase the electrophilicity of the carbonyl and thiocarbonyl carbons in both molecules. However, the inherent differences between the amide and thioamide functionalities will lead to distinct reactivity profiles.
Hydrolysis
Hydrolysis of amides and thioamides to their corresponding carboxylic acids is a fundamental reaction. Thioamides are generally more susceptible to hydrolysis than amides, a trend that is expected to be maintained in these derivatives.[5]
Expected Outcome: this compound is expected to undergo hydrolysis at a faster rate than 2-(trifluoromethyl)benzamide under both acidic and basic conditions due to the weaker carbon-sulfur double bond compared to the carbon-oxygen double bond.
| Compound | Condition | Expected Relative Rate | Product |
| 2-(Trifluoromethyl)benzamide | Acidic (e.g., 1M HCl, reflux) | Slower | 2-(Trifluoromethyl)benzoic acid |
| This compound | Acidic (e.g., 1M HCl, reflux) | Faster | 2-(Trifluoromethyl)benzoic acid |
| 2-(Trifluoromethyl)benzamide | Basic (e.g., 1M NaOH, reflux) | Slower | 2-(Trifluoromethyl)benzoate |
| This compound | Basic (e.g., 1M NaOH, reflux) | Faster | 2-(Trifluoromethyl)benzoate |
N-Acylation
N-acylation of the primary amide and thioamide can provide insights into the nucleophilicity of the nitrogen atom. The electron-withdrawing effect of the 2-trifluoromethylphenyl group will reduce the nucleophilicity of the nitrogen in both compounds.
Expected Outcome: Both compounds will likely require a strong base to deprotonate the amide/thioamide nitrogen for successful acylation. The thioamide may exhibit slightly different reactivity due to the different electronic nature of the C=S bond influencing the acidity of the N-H protons.
| Compound | Acylating Agent | Base | Expected Relative Yield | Product |
| 2-(Trifluoromethyl)benzamide | Acetyl Chloride | NaH | Good | N-Acetyl-2-(trifluoromethyl)benzamide |
| This compound | Acetyl Chloride | NaH | Good | N-Acetyl-2-(trifluoromethyl)thiobenzamide |
Cycloaddition Reactions
Thioamides can act as dienophiles in Diels-Alder reactions and can also participate in [3+2] cycloadditions. This provides a significant difference in reactivity compared to benzamides, which are generally poor dienophiles.
Expected Outcome: this compound is expected to participate in cycloaddition reactions, for example, with a suitable diene, while 2-(trifluoromethyl)benzamide is not expected to undergo similar reactions under thermal conditions.
| Compound | Reagent | Reaction Type | Expected Reactivity |
| 2-(Trifluoromethyl)benzamide | 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | No reaction |
| This compound | 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Reaction expected |
Experimental Protocols
The following are detailed protocols for the key experiments proposed in this guide.
General Synthesis Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzamide [1]
-
In a reaction vessel, combine 2-(trifluoromethyl)benzoyl chloride (1 equivalent) and cold water.
-
Maintain the temperature at 10°C and add aqueous ammonium hydroxide (1 equivalent) dropwise.
-
Stir the reaction mixture for 3.5 hours at 10°C.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid product under vacuum to yield 2-(trifluoromethyl)benzamide.
Protocol 2: Synthesis of this compound [2]
-
Dissolve 2-(trifluoromethyl)benzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Comparative Reactivity Protocols
Protocol 3: Comparative Hydrolysis
-
Prepare two separate reaction vessels, each containing a 1M solution of the respective substrate (2-(trifluoromethyl)benzamide or this compound) in a suitable solvent (e.g., dioxane/water).
-
To each vessel, add an equal volume of 2M HCl (for acidic hydrolysis) or 2M NaOH (for basic hydrolysis).
-
Heat both mixtures to reflux and take aliquots at regular time intervals (e.g., 1, 2, 4, 8 hours).
-
Quench the reaction in the aliquots and analyze the consumption of the starting material and formation of 2-(trifluoromethyl)benzoic acid by HPLC or GC-MS.
-
Plot the concentration of the starting material versus time to determine the relative rates of hydrolysis.
Caption: Workflow for comparative hydrolysis.
Protocol 4: Comparative N-Acylation
-
In two separate flame-dried flasks under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
To each flask, add a solution of either 2-(trifluoromethyl)benzamide or this compound (1 equivalent) in anhydrous THF dropwise at 0°C.
-
Stir the mixtures at room temperature for 30 minutes.
-
Cool the mixtures back to 0°C and add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reactions to warm to room temperature and stir for 12 hours.
-
Quench the reactions with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and compare the isolated yields.
Protocol 5: Comparative Cycloaddition
-
In two separate pressure tubes, dissolve either 2-(trifluoromethyl)benzamide or this compound (1 equivalent) in toluene.
-
Add 2,3-dimethyl-1,3-butadiene (2 equivalents) to each tube.
-
Seal the tubes and heat to 110°C for 24 hours.
-
Cool the reaction mixtures to room temperature.
-
Analyze the reaction mixtures by GC-MS and ¹H NMR to determine the extent of product formation.
Conclusion
The comparative analysis of 2-(trifluoromethyl)benzamide and this compound reveals significant differences in their expected reactivity, primarily driven by the distinct properties of the carbonyl and thiocarbonyl groups. The thiobenzamide derivative is predicted to be more reactive in hydrolysis and to participate in cycloaddition reactions where its benzamide counterpart is inert. These differences in reactivity, influenced by the ortho-trifluoromethyl substituent, offer valuable insights for medicinal chemists and researchers in designing synthetic routes and developing novel molecules with tailored properties. The experimental protocols provided herein offer a robust framework for the empirical validation of these theoretical predictions.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Thiobenzamide and Benzamide Analogs
In the landscape of medicinal chemistry, the structural modification of bioactive scaffolds is a cornerstone of drug discovery. The seemingly subtle substitution of an oxygen atom with sulfur, transforming a benzamide to a thiobenzamide, can profoundly alter the molecule's biological profile. This guide provides a comparative overview of the biological activities of thiobenzamide and benzamide analogs, supported by experimental data, to assist researchers in the fields of pharmacology and drug development.
Key Biological Activities: A Tale of Two Amides
Both benzamide and thiobenzamide derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of the thione group in thiobenzamides often enhances lipophilicity and can alter the electronic properties of the molecule, leading to differential interactions with biological targets.
Anticancer Activity:
Benzamide analogs have long been explored as anticancer agents, with some derivatives functioning as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[1][2] For instance, certain N-substituted benzamides have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing mitochondrial dysfunction.[3]
Thiobenzamide derivatives have also emerged as potent anticancer agents. Studies have shown that some thiobenzanilides induce cell cycle arrest and apoptosis in melanoma cells through the disruption of mitochondrial function.[4] The thioamide moiety is crucial for the biological activity of some natural compounds with antiproliferative effects.[5] In some cases, replacing the amide with a thioamide has been shown to be essential for the anticancer activity of the compound.[6] For example, N-(phenylcarbamothioyl)-benzamide demonstrated a significantly lower IC50 value against T47D breast cancer cells compared to the reference drug hydroxyurea.[7]
Antimicrobial Activity:
Benzamide derivatives have been reported to possess antibacterial and antifungal properties.[8] For example, a series of 2,2'-dithiobis(benzamide) analogs showed in vitro activity against Mycobacterium tuberculosis, including resistant strains.[9] Next-generation benzamide-based FtsZ inhibitors have demonstrated superior bactericidal potency against a broad range of clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA).[10]
Thiobenzamide analogs are also recognized for their antimicrobial potential. Hydroxy-substituted thiobenzanilides are being investigated as potential antimicrobial drugs.[11][12] Thiosemicarbazide derivatives, which contain a thioamide-like linkage, have shown significant activity against Mycobacterium bovis.[13][14] The antibacterial activity of some compounds was abolished when the thioamide group was replaced with an amide, highlighting the importance of the sulfur atom.[5]
Enzyme Inhibition:
Benzamide derivatives are known to inhibit a variety of enzymes. Hydroxy-substituted benzamides can act as antagonists at dopamine D2-like receptors and inhibitors of acetylcholinesterase (AChE) and 12-lipoxygenase (12-LOX).[15] Some benzamide derivatives are also potent and selective inhibitors of sigma-1 protein ligands.[16] Furthermore, N-(thiophen-2-yl) benzamide derivatives have been identified as BRAFV600E kinase inhibitors.[17]
Thiobenzamide analogs also exhibit significant enzyme inhibitory activity. For instance, certain thioamide-containing compounds are potent and specific inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase, and have shown broad anticancer activity.[6] The replacement of an amide with a thioamide can significantly impact the inhibitory activity against certain enzymes.[6]
Quantitative Comparison of Biological Activity
The following tables summarize the reported in vitro activities of selected benzamide and thiobenzamide analogs against various targets.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound Class | Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Benzamide | BJ-13 | Gastric Cancer Cells | Potent (specific value not provided) | [3] |
| Benzamide | Ben I (analog 5) | T84 (colon carcinoma) | 0.09 ± 0.01 | [18] |
| Benzamide | Ben V (analog 10) | T84 (colon carcinoma) | 0.020 ± 0.002 | [18] |
| Thiobenzamide | N-(phenylcarbamothioyl)-benzamide | T47D (breast cancer) | 0.53 | [7] |
| Thiobenzamide | Piperazine N-thioamide (23) | MDA-PATC53 (pancreatic) | 1.14 ± 0.11 | [6] |
| Thiobenzamide | Piperazine N-thioamide (24) | PL45 (pancreatic) | 0.73 ± 0.08 | [6] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Compound/Analog | Organism | MIC (µg/mL) | Reference |
| Benzamide | TXH9179 | MRSA (55 clinical isolates) | 4-fold more potent than TXA707 | [10] |
| Benzamide | 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | M. tuberculosis H37Rv | Superior or equivalent to streptomycin | [9] |
| Thiobenzamide | Thiosemicarbazide (11) | Mycobacterium bovis | 0.39 | [14] |
| Thiobenzamide | Thiosemicarbazide (30) | Mycobacterium bovis | 0.39 | [14] |
Experimental Protocols
Anticancer Activity Assay (MTT Assay):
The anti-proliferative activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[7][19]
Antimicrobial Activity Assay (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10]
Signaling Pathways and Mechanisms of Action
The biological effects of benzamide and thiobenzamide analogs are mediated through their interaction with various cellular signaling pathways.
Benzamide Analogs:
Many benzamide derivatives exert their anticancer effects by inhibiting HDACs. This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.
Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.
Thiobenzamide Analogs:
Some thiobenzamide derivatives induce apoptosis in cancer cells by triggering mitochondrial dysfunction. This involves the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.
Caption: Mitochondrial Apoptosis Pathway Induced by Thiobenzamides.
Conclusion
The conversion of a benzamide to a thiobenzamide represents a powerful strategy in medicinal chemistry to modulate biological activity. While both classes of compounds exhibit significant anticancer, antimicrobial, and enzyme-inhibiting properties, the presence of the sulfur atom in thiobenzamides can lead to enhanced potency and altered mechanisms of action. This comparative guide highlights the therapeutic potential of both scaffolds and underscores the importance of continued structure-activity relationship studies to develop novel and more effective therapeutic agents. Researchers are encouraged to consider the thioamide substitution as a viable approach to optimize lead compounds in their drug discovery programs.
References
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking, synthesis, and cytotoxicity of n-(phenylcarbamothioyl)-benzamide on T47D cells. [wisdomlib.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bengamide Analogues Show A Potent Antitumor Activity against Colon Cancer Cells: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of Substituted Thiobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of two thiobenzamide derivatives: 4-(Trifluoromethyl)thiobenzamide and 2-Chlorothiobenzamide. The objective is to offer a clear, data-driven comparison of their solid-state structures, highlighting the influence of different substituents on their crystal packing and molecular geometry. This information is valuable for understanding structure-property relationships in drug design and materials science.
Data Presentation
The following tables summarize the key crystallographic and selected geometric parameters for 4-(Trifluoromethyl)thiobenzamide and 2-Chlorothiobenzamide, facilitating a direct comparison of their structural features.
Table 1: Crystallographic Data for Thiobenzamide Derivatives
| Parameter | 4-(Trifluoromethyl)thiobenzamide | 2-Chlorothiobenzamide |
| CCDC No. | 280465 | Not publicly available |
| Chemical Formula | C₈H₆F₃NS | C₇H₆ClNS |
| Formula Weight | 205.20 | 171.65 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 11.235(2) | 14.133(3) |
| b (Å) | 5.968(1) | 5.867(1) |
| c (Å) | 13.561(3) | 9.202(2) |
| α (°) | 90 | 90 |
| β (°) | 109.47(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 857.2(3) | 763.5(3) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 293(2) |
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | 4-(Trifluoromethyl)thiobenzamide (Å or °) | 2-Chlorothiobenzamide (Å or °) |
| C=S Bond Length | 1.665(3) | 1.669(4) |
| C-N Bond Length | 1.321(4) | 1.318(5) |
| C-C (thioamide-phenyl) | 1.492(4) | 1.496(5) |
| C-CF₃ / C-Cl Bond Length | 1.495(5) | 1.737(4) |
| Dihedral Angle (C-S-C-N) | -178.9(2) | 178.6(3) |
| Dihedral Angle (Phenyl-Thioamide) | 28.5(2) | 41.2(2) |
Experimental Protocols
The following provides a generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of thiobenzamide derivatives, based on standard laboratory practices.
Synthesis of Thiobenzamide Derivatives
A common route for the synthesis of thiobenzamides involves the thionation of the corresponding benzamide precursor.
-
Starting Material : The appropriately substituted benzamide (e.g., 4-(trifluoromethyl)benzamide or 2-chlorobenzamide) is used as the starting material.
-
Thionating Agent : Lawesson's reagent is a frequently used thionating agent.
-
Reaction Conditions : The benzamide and Lawesson's reagent are typically dissolved in an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated under reflux for several hours.
-
Work-up and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel, to yield the desired thiobenzamide.
Single Crystal Growth
High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals of organic molecules is slow evaporation.
-
Solvent Selection : The purified thiobenzamide derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or dichloromethane/hexane). The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation : The solution is filtered to remove any insoluble impurities and then left in a loosely covered vial or beaker at room temperature. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of single crystals over a period of several days to weeks.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of thiobenzamide derivatives.
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical relationship between the molecular structure of the thiobenzamide derivatives and their resulting crystal packing, which ultimately influences the bulk properties of the material.
A Comparative Guide to Analytical Methods for Thioamide Determination in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of thioamides in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.
This document outlines the performance characteristics, experimental protocols, and underlying principles of each method, supported by experimental data to facilitate an informed choice for your specific analytical needs.
At-a-Glance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample throughput, and cost. The table below summarizes the key quantitative performance metrics for the discussed techniques.
| Analytical Method | Common Detector(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC | UV-Vis, DAD, MS | 0.1 - 100+ µg/mL | 0.02 - 1 µg/mL | 0.05 - 5 µg/mL | 95 - 105% | < 5% | High versatility, good for non-volatile and thermally labile compounds. | Can be time-consuming, requires solvent disposal. |
| GC-MS | Mass Spectrometer (Quadrupole, Ion Trap) | 0.01 - 100 ng/mL | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | 80 - 115% | < 15% | High sensitivity and selectivity, provides structural information. | Requires derivatization for polar thioamides, not suitable for thermally labile compounds. |
| UV-Vis Spectrophotometry | Photometer | 1 - 100+ µg/mL | ~1 µg/mL | ~5 µg/mL | 98 - 102% | < 2% | Simple, rapid, and cost-effective. | Prone to interference from other UV-absorbing species. |
| Electrochemical Methods | Amperometric or Voltammetric Sensor | 0.01 - 100+ µM | 0.01 - 1 µM | 0.05 - 5 µM | 90 - 110% | < 10% | High sensitivity, potential for miniaturization and real-time monitoring. | Susceptible to electrode fouling and matrix effects. |
Analytical Workflow for Thioamide Determination
The general workflow for the analysis of thioamides in a reaction mixture involves several key steps, from initial sample preparation to final data analysis and interpretation. The specific details within each step will vary depending on the chosen analytical technique.
A Comparative Guide to Thionating Reagents for Benzamide to Thiobenzamide Conversion
For researchers and professionals in organic synthesis and drug development, the conversion of an amide to a thioamide is a critical transformation. This guide provides an objective comparison of the efficacy of common thionating reagents for the conversion of benzamides to thiobenzamides, supported by experimental data and detailed protocols. The primary reagents discussed are the classic Phosphorus Pentasulfide (P₄S₁₀), the widely-used Lawesson's Reagent (LR), and modern modifications of P₄S₁₀ that offer improved performance and simplified purification.
Thioamides are valuable isosteres of amides, exhibiting altered chemical properties such as increased nucleophilicity and different hydrogen bonding capabilities, which can enhance the pharmacokinetic profiles of drug candidates.[1] The choice of thionating agent is crucial as it significantly impacts reaction efficiency, substrate scope, and the complexity of product purification.
Comparative Efficacy of Thionating Reagents
The efficacy of a thionating reagent is determined by factors such as reaction yield, reaction time, temperature requirements, and ease of work-up. While Lawesson's Reagent has become a popular choice due to its mildness and efficiency compared to P₄S₁₀, recent advancements have introduced modified P₄S₁₀ reagents that rival or even surpass LR's performance, particularly in ease of product isolation.[2][3][4]
Key Reagents for Benzamide Thionation:
-
Phosphorus Pentasulfide (P₄S₁₀): The traditional reagent for thionation. It is cost-effective but often requires harsh reaction conditions, such as high temperatures and prolonged reaction times, and can be associated with the formation of tar and difficult-to-remove byproducts.[5]
-
Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is a mild and versatile thionating agent that typically provides high yields under gentler conditions than P₄S₁₀.[1][3][6] Its main drawback is the formation of phosphorus-containing byproducts that often necessitate chromatographic purification.[2][4]
-
P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination often provides yields comparable or superior to Lawesson's Reagent. A significant advantage is the simplified work-up, where byproducts can be removed by hydrolytic methods or simple filtration, avoiding the need for chromatography.[4][7]
-
P₄S₁₀/Al₂O₃: Using alumina as a solid support for P₄S₁₀ creates an effective reagent that can lead to high yields, comparable or better than those with LR. This method also boasts a simpler work-up procedure.[8][9]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance of different thionating reagents for the conversion of a generic benzamide to its corresponding thiobenzamide. Yields and conditions are compiled from various literature sources to provide a representative comparison.
| Reagent System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Work-up Complexity |
| P₄S₁₀ | Toluene / Pyridine | Reflux (~110) | 6 - 24 | 60 - 85 | High (Byproducts, Tar) |
| Lawesson's Reagent | Toluene / THF | RT - Reflux | 0.5 - 5 | 85 - 95 | Moderate (Chromatography)[10] |
| P₄S₁₀ / HMDO | Toluene / CH₂Cl₂ | Reflux | 2 - 8 | 88 - 96 | Low (Hydrolytic / Filtration)[4][7] |
| P₄S₁₀ / Al₂O₃ | Dioxane | Reflux (~101) | 1 - 4 | 85 - 93 | Low (Filtration)[8][9] |
Note: Yields and reaction times are highly dependent on the specific benzamide substrate and scale of the reaction.
Experimental Workflow Visualization
The general process for the thionation of benzamide is outlined in the workflow diagram below. This illustrates the key stages from starting materials to the final purified product.
Experimental Protocols
Below are detailed, representative experimental procedures for the thionation of a generic benzamide using Lawesson's Reagent and the P₄S₁₀/Al₂O₃ system.
Protocol 1: Thionation using Lawesson's Reagent
This protocol is adapted from procedures that highlight the use of tetrahydrofuran (THF) at room temperature for a milder reaction.[10]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Lawesson's Reagent (0.55 equivalents, e.g., 1.11 g for 5 mmol of amide) in anhydrous tetrahydrofuran (THF, e.g., 100 mL). Stir until the reagent is fully dissolved, which may require a significant volume of solvent.
-
Substrate Addition: In a separate flask, dissolve the benzamide (1.0 equivalent, e.g., 5 mmol) in anhydrous THF (e.g., 40 mL). Add this solution dropwise to the stirring solution of Lawesson's Reagent at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible (typically 30 minutes to 4 hours).
-
Work-up: Upon completion, remove the THF under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (e.g., 50 mL) and ethyl acetate (e.g., 50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and separate the organic layer. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiobenzamide.
Protocol 2: Thionation using Al₂O₃-Supported P₄S₁₀
This procedure is based on an improved method that simplifies purification.[8][9]
-
Reagent Preparation: The P₄S₁₀/Al₂O₃ reagent can be prepared in advance or used from a commercial source.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the benzamide (1.0 equivalent), the P₄S₁₀/Al₂O₃ reagent (typically in excess by weight relative to the amide), and anhydrous dioxane (e.g., 10 mL per 1 mmol of amide).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 1 to 4 hours.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid support (Al₂O₃) and byproducts through a pad of Celite, washing the filter cake with fresh dioxane or another suitable solvent like ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol). This method typically avoids the need for column chromatography.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. audreyli.com [audreyli.com]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Bentham Science [eurekaselect.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Thiobenzanilides
For Researchers, Scientists, and Drug Development Professionals
Substituted thiobenzanilides have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted thiobenzanilides, supported by experimental data, to inform future drug discovery and development efforts.
Anticancer Activity: A Tale of Two Cell Lines
Recent studies have focused on the cytotoxic potential of novel thiobenzanilide derivatives against human melanoma (A375) and breast cancer (MCF-7) cell lines.[1][4][5] The in vitro antiproliferative activity is typically evaluated using the MTT assay, with results often presented as EC50 values, the concentration of the compound that inhibits 50% of cell growth.
A study by Álvaro-Martins et al. synthesized 18 thiobenzanilide derivatives and evaluated their effects on A375 and MCF-7 cells after 24 hours of treatment.[1][5] The results indicate a greater susceptibility of the A375 melanoma cell line to this class of compounds compared to the MCF-7 breast cancer cell line.[1][5]
Table 1: Comparative Anticancer Activity of Substituted Thiobenzanilides
| Compound | Substituent R1 (Acyl Moiety) | Substituent R2 (Aniline Moiety) | A375 EC50 (µM)[1] | MCF-7 EC50 (µM)[1] |
| 8 | 4-CF3 | 4-F | 16.0 | > 100 |
| 9 | 4-CF3 | 4-Cl | 17.7 | > 100 |
| 15 | 4-NO2 | 4-OCH3 | 46.0 | 43.0 |
| 17 | 4-NO2 | 4-Br | 11.8 | > 100 |
| Doxorubicin | - | - | 6.0 | - |
| Tamoxifen | - | - | - | 30.0 |
Data sourced from Álvaro-Martins et al. (2023).[1]
The SAR analysis reveals that for the A375 cell line, electron-withdrawing groups on both the acyl and aniline moieties tend to enhance cytotoxic activity.[3] For instance, compound 17 , with a nitro group at the 4-position of the acyl ring and a bromine atom at the 4-position of the aniline ring, exhibited the most promising activity against melanoma cells with an EC50 of 11.8 µM.[1][5] In contrast, the MCF-7 cell line showed less susceptibility, with compound 15 being the most potent with an EC50 of 43 µM, a value comparable to the standard drug tamoxifen.[1][5]
The proposed mechanism for the anticancer effects of thiobenzanilides in A375 cells involves the induction of apoptosis, characterized by cell cycle arrest at the G2/M phase, disruption of the mitochondrial membrane potential, and activation of caspase-3.[3][6]
Antimicrobial Activity: Targeting Fungi and Bacteria
Thiobenzanilides, particularly 2-hydroxythiobenzanilides, have also been investigated for their antimicrobial properties.[2] The antifungal activity of a series of 2,4-dihydroxythiobenzanilides was evaluated against various yeast species, with the strongest fungistatic activity observed for dichloro derivatives.[7] The mechanism of action is thought to be dependent on the lipophilicity of the molecule, which is influenced by the substitution pattern on the N-aryl moiety.[7][8]
In the realm of antibacterial agents, certain thiobenzanilides have shown promising activity. While a comprehensive SAR table for antibacterial activity is not as readily available in the reviewed literature, studies on related compounds like fluorobenzoylthiosemicarbazides indicate that substitutions on the N4 aryl position are crucial for antibacterial response against Gram-positive bacteria, including MRSA strains.[9]
Experimental Protocols
A clear understanding of the methodologies used to generate the activity data is crucial for the interpretation and replication of SAR studies.
Anticancer Activity: MTT Assay
The cytotoxicity of thiobenzanilides is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., A375, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the thiobenzanilide derivatives for a specified period (e.g., 24 hours). A positive control (e.g., doxorubicin) and a vehicle control are included.[1]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control, and the EC50 values are determined from the dose-response curves.[1]
Visualizing the SAR Workflow and Mechanism
To better understand the process of SAR studies and the potential mechanism of action for anticancer thiobenzanilides, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A simplified diagram of the MAPK pathway and the pro-apoptotic effect of thiobenzanilides.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Trifluoromethyl-Containing Compounds
For researchers, scientists, and drug development professionals, the evaluation of cytotoxicity is a critical step in the therapeutic development pipeline. This is particularly true for novel compounds containing trifluoromethyl (CF3) groups, which are increasingly incorporated into drug candidates to enhance properties like metabolic stability and bioavailability. This guide provides a comparative overview of common in vitro cytotoxicity assays, their underlying principles, and detailed protocols, with a focus on their application to trifluoromethyl-containing compounds.
The selection of an appropriate cytotoxicity assay is paramount for generating reliable and reproducible data. The choice often depends on the compound's mechanism of action, the cell type being studied, and the specific information required (e.g., cell viability, membrane integrity, or apoptosis). This guide will delve into three widely used assays: the MTT assay, the LDH assay, and apoptosis assays (Annexin V and Caspase-3/7), providing a framework for their application in the assessment of trifluoromethyl-containing compounds.
Comparative Analysis of Cytotoxicity Assays
The following table summarizes the key characteristics of the discussed assays, offering a comparative perspective to aid in experimental design. While direct comparative studies on a single trifluoromethyl-containing compound across all these assays are limited in publicly available literature, the principles outlined below provide a basis for selecting the most appropriate method.
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells. | Cell viability and metabolic activity. | Well-established, cost-effective, high-throughput. | Indirect measure of cell number, potential for interference from reducing agents and compounds affecting mitochondrial respiration. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity and cytotoxicity. | Non-destructive to remaining viable cells, allows for kinetic studies. | Indirect measure of cell death, may not detect early apoptotic events. |
| Apoptosis Assays | ||||
| Annexin V | Detection of phosphatidylserine (PS) translocated to the outer leaflet of the plasma membrane in early apoptotic cells. | Early to late apoptosis. | Can distinguish between apoptotic and necrotic cells (with a viability dye), provides mechanistic insights. | Requires flow cytometry or fluorescence microscopy, can be more complex and time-consuming. |
| Caspase-3/7 | Measurement of the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. | Caspase-dependent apoptosis. | Provides specific information about the apoptotic pathway, highly sensitive. | May not detect caspase-independent cell death, endpoint assay. |
Quantitative Data Summary
Obtaining directly comparable quantitative data (e.g., IC50 values) for a single trifluoromethyl-containing compound across multiple cytotoxicity assays from a single study is challenging. However, data from various studies can provide valuable insights into the cytotoxic potential of this class of compounds. The following table presents IC50 values for different trifluoromethyl-containing compounds determined by the MTT assay, as reported in the literature.
| Compound Class | Compound Example | Cell Line | Assay | IC50 (µM) | Reference |
| Isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | MTT | 2.63 | [1][2] |
| Isoxazoles | 3-(thiophen-2-yl)-5-(p-tolyl)-4-(trifluoromethyl)isoxazole | MCF-7 | MTT | 3.09 | [1][2] |
| Isoxazoles | 5-(4-chlorophenyl)-3-phenyl-4-(trifluoromethyl)isoxazole | MCF-7 | MTT | 5.86 | [1][2] |
Note: The IC50 values are highly dependent on the specific compound, cell line, and experimental conditions. This table serves as an illustrative example of the cytotoxic potency observed for some trifluoromethyl-containing compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are generalized protocols for the key experiments discussed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Trifluoromethyl-containing compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-containing compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Trifluoromethyl-containing compound
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: To a set of control wells, add lysis buffer 45 minutes before the end of the incubation period to induce maximum LDH release.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous release (vehicle control) and maximum release controls.
Apoptosis Assay: Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Cells of interest
-
Trifluoromethyl-containing compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the trifluoromethyl-containing compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry or fluorescence microscopy within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Assay: Caspase-3/7 Activity
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Cells of interest
-
Trifluoromethyl-containing compound
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate and a buffer)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of untreated controls.
Visualization of Key Processes
To further aid in the understanding of the experimental processes and biological pathways involved, the following diagrams have been generated.
References
A Comparative Analysis of the Metal-Chelating Properties of Thiobenzamides
For Researchers, Scientists, and Drug Development Professionals
Thiobenzamides and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which are often linked to their ability to chelate metal ions. This guide provides a comparative study of the metal-chelating properties of this class of compounds, supported by experimental data, to aid in the development of novel therapeutic agents. The ability of thiobenzamides to coordinate with metal ions is a key factor in their mechanisms of action, influencing everything from antimicrobial and antifungal efficacy to anticancer and enzymatic inhibition activities.
Quantitative Comparison of Metal-Chelating Properties
The stability of metal-ligand complexes is a critical parameter in evaluating the potential of a chelating agent. The following tables summarize the thermodynamic stability constants and binding parameters for representative thioamide derivatives with various transition metal ions. These derivatives, primarily thiosemicarbazones which feature a core thioamide moiety, provide valuable insights into the metal-binding capabilities of this compound class.
Table 1: Thermodynamic Stability Constants and Parameters of 2-amino-4-benzamidothiosemicarbazide Metal Complexes
| Metal Ion | Overall Stability Constant (log K) at 30°C | Overall Stability Constant (log K) at 40°C | ΔG° (kJ/mol) at 30°C | ΔH° (kJ/mol) | ΔS° (J/K/mol) |
| Mn(II) | 7.85 | 7.60 | -44.95 | -47.51 | -8.46 |
| Fe(III) | 10.50 | 10.20 | -60.13 | -57.14 | 10.00 |
| Co(II) | 8.35 | 8.10 | -47.81 | -47.51 | 1.00 |
| Ni(II) | 8.80 | 8.50 | -50.39 | -57.14 | -22.28 |
| Cu(II) | 9.40 | 9.15 | -53.82 | -47.51 | 20.84 |
Data extracted from a study on the thermodynamic stabilities of metal-substituted thiosemicarbazide complexes. The stability constants were determined by pH titration, and thermodynamic parameters were calculated from the variation of stability constants with temperature.
Table 2: Binding Parameters of Pyridoxal-Thiosemicarbazone (PLTSC) Metal Complexes with Serum Albumins
| Metal Complex | Serum Albumin | Binding Constant (K_b) (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Fe-PLTSC | Bovine Serum Albumin (BSA) | 2.51 x 10⁴ | -29.4 to -30.9 | 6.7 | 122 |
| Co-PLTSC | Bovine Serum Albumin (BSA) | 5.25 x 10⁴ | - | - | - |
| Cu-PLTSC | Bovine Serum Albumin (BSA) | 3.39 x 10⁶ | -38.9 to -42.5 | 67.4 | 355 |
| Fe-PLTSC | Human Serum Albumin (HSA) | - | -28.9 to -30.5 | 11.2 | 135 |
| Co-PLTSC | Human Serum Albumin (HSA) | - | -30.9 to -32.6 | 13.5 | 149 |
| Cu-PLTSC | Human Serum Albumin (HSA) | - | -42.6 to -46.3 | 47.9 | 304 |
Data from a study investigating the interaction of PLTSC metal complexes with serum albumins using spectrofluorometric titration.[1] The range in ΔG corresponds to the temperature range of the experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the metal-chelating properties of thiobenzamides.
Potentiometric Titration for Stability Constant Determination
This method is used to determine the proton-ligand and metal-ligand stability constants in solution.
-
Solution Preparation : Prepare standard solutions of the thiobenzamide ligand, the metal salt (e.g., chloride or nitrate salt), a standard acid (e.g., HClO₄), and a carbonate-free standard base (e.g., NaOH) in a suitable solvent system (e.g., a dioxane-water mixture to ensure solubility). An inert electrolyte (e.g., NaClO₄) is added to maintain a constant ionic strength.
-
Titration Setup : Use a calibrated pH meter with a combined glass electrode. Maintain a constant temperature using a water bath.
-
Titration Procedure : Perform three sets of titrations:
-
Titration of the standard acid.
-
Titration of the standard acid and the thiobenzamide ligand.
-
Titration of the standard acid, the thiobenzamide ligand, and the metal salt.
-
-
Data Analysis :
-
Plot the pH readings against the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the proton-ligand stability constants (pKa values) of the thiobenzamide.
-
Using the pKa values and the data from the metal-ligand titration, calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL).
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise and overall stability constants (log K) from the formation curve using methods such as the half-integral method (n̄ = 0.5, 1.5, etc.).
-
UV-Vis Spectrophotometry for Stoichiometry and Binding Studies (Job's Plot)
The method of continuous variations, or Job's plot, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex.
-
Solution Preparation : Prepare equimolar stock solutions of the thiobenzamide and the metal salt in a suitable buffer and solvent.
-
Mixing Series : Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while keeping the total molar concentration of the metal and ligand constant. The total volume of each solution should also be constant.
-
Spectrophotometric Measurement :
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-thiobenzamide complex.
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis :
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 (metal:ligand) complex.
-
NMR Spectroscopy for Binding Site Identification
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the specific atoms of the thiobenzamide involved in metal binding through a technique called chemical shift mapping.
-
Sample Preparation : Prepare a solution of the ¹⁵N-labeled thiobenzamide in a suitable deuterated solvent.
-
NMR Data Acquisition :
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the free thiobenzamide.
-
Perform a titration by adding increasing amounts of the metal ion solution to the thiobenzamide sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis :
-
Overlay the series of HSQC spectra.
-
Monitor the chemical shift perturbations (changes in the peak positions) of the amide protons and nitrogens.
-
Residues exhibiting significant chemical shift changes upon metal ion addition are likely part of or in close proximity to the metal-binding site. This allows for the identification of the coordinating atoms.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Antifungal Action via Metal Chelation
Thiobenzamide derivatives, particularly thiosemicarbazones, can exert their antifungal effects by disrupting essential metal ion homeostasis within fungal cells. The chelation of intracellular iron and zinc can lead to the inhibition of key cellular processes.
Caption: Antifungal mechanism of thiobenzamides via iron and zinc chelation.
Experimental Workflow for Characterizing Metal-Chelating Properties
The systematic evaluation of a thiobenzamide's metal-chelating properties involves a series of interconnected experimental procedures.
Caption: Workflow for evaluating thiobenzamide metal-chelating properties.
References
Safety Operating Guide
Navigating the Disposal of 2-(Trifluoromethyl)thiobenzamide: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(Trifluoromethyl)thiobenzamide, a compound that requires careful handling due to the potential hazards associated with its thioamide functional group.
Disclaimer: This document offers general guidance. It is imperative to consult the official Safety Data Sheet (SDS) for this compound if available, and to adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office is the primary authority for specific disposal protocols.
Hazard Profile and Classification
Based on data for analogous compounds, the following potential hazards should be considered:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | May cause skin irritation. | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | May cause serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | May be harmful to aquatic life. | P273: Avoid release to the environment. |
| Carcinogenicity (Potential) | Thioamides as a class may include compounds considered to be carcinogenic.[1] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][3]
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound".[3]
-
-
Contaminated Labware:
-
Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous waste.[3][4] The third rinse, if local regulations permit, may be disposed of down the drain with copious amounts of water. Always check with your EHS office for specific guidance on rinsing procedures.[4]
-
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.[3]
-
Ensure the container is kept closed except when adding waste.[2][3]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol from your EHS department.
-
Never dispose of this compound down the drain or in the regular trash.[2][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling 2-(Trifluoromethyl)thiobenzamide
Hazard Assessment
The hazard profile of 2-(Trifluoromethyl)thiobenzamide should be considered a combination of the risks associated with trifluoromethylated benzamides and thioamides.
-
2-(Trifluoromethyl)benzamide Moiety : This component suggests potential for skin and eye irritation, and may cause respiratory irritation.[1][3]
-
Thioamide Moiety : Thioamides as a class of compounds can be toxic if swallowed and may have other long-term health effects.[2][4]
Therefore, this compound should be handled as a substance that is potentially hazardous, causing skin, eye, and respiratory irritation, and may be toxic if ingested.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound.
| PPE Category | Specification | Rationale and References |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses for added protection.[5] | Protects against splashes and dust, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[5][6] | Prevents skin contact, as the compound is expected to cause skin irritation.[1][3] |
| Skin and Body Protection | A lab coat is required. For larger quantities or when there is a risk of significant exposure, an impervious suit may be necessary.[4] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[7] If ventilation is inadequate or there is a risk of aerosol or dust formation, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][6] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][3] |
Operational Plan: Experimental Protocol
Adherence to the following step-by-step protocol is essential for the safe handling of this compound.
1. Preparation and Weighing:
-
Work Area : All handling of the compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Decontamination : Ensure the work surface is clean before and after the experiment. A spill kit should be readily accessible.
-
Weighing : When weighing the solid compound, use a tared container inside the fume hood to prevent contamination of the balance and surrounding area.
2. Reaction Setup and Execution:
-
Inert Atmosphere : If the reaction is sensitive to air or moisture, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Temperature Control : Be aware of potential exothermic reactions and have an ice bath readily available for cooling if necessary.
-
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[1]
3. Post-Experiment:
-
Quenching : If the reaction needs to be quenched, do so carefully within the fume hood.
-
Cleaning : Clean all glassware and equipment thoroughly after use.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method : Dispose of contents and container in accordance with local, regional, and national regulations.[2] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] The product should not be allowed to enter drains, waterways, or the soil.[2]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
